Part 1: Executive Technical Summary 1-(2-Methylsulfonylethyl)piperazin-2-one is a specialized heterocyclic building block used primarily in the design of pharmaceutical agents requiring enhanced aqueous solubility and me...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Summary
1-(2-Methylsulfonylethyl)piperazin-2-one is a specialized heterocyclic building block used primarily in the design of pharmaceutical agents requiring enhanced aqueous solubility and metabolic stability.[1] Structurally, it consists of a piperazin-2-one (lactam) core with a polar methylsulfonylethyl tail attached to the amide nitrogen (N1 position).[1]
This specific regiochemistry (N1-substitution) distinguishes it from its more common isomer, 4-(2-methylsulfonylethyl)piperazin-2-one.[1] The N1-substituted motif is increasingly valued in fragment-based drug discovery (FBDD) for its ability to project the polar sulfone group into solvent-exposed pockets while maintaining the rigid lactam geometry for hydrogen bonding.[1]
Chemical Identity & Properties[2][3][4][5][6][7][8]
Property
Specification
IUPAC Name
1-[2-(Methylsulfonyl)ethyl]piperazin-2-one
CAS Number
870007-75-3
Molecular Formula
C₇H₁₄N₂O₃S
Molecular Weight
206.26 g/mol
Core Scaffold
Piperazin-2-one (Lactam)
Functional Motif
Sulfone (Hydrogen bond acceptor, polar anchor)
pKa (Calculated)
~16 (Amide N), ~8.5 (Amine N)
Solubility
High in DMSO, MeOH, Water; Low in Hexane
Part 2: Critical Synthesis & Regiochemistry[1]
The Regioselectivity Challenge
The synthesis of 1-(2-methylsulfonylethyl)piperazin-2-one presents a specific regiochemical challenge. The piperazin-2-one ring contains two nitrogen atoms:[1]
N4 (Amine): High nucleophilicity, reacts readily with electrophiles.[1]
Standard alkylation of unprotected piperazin-2-one with methyl vinyl sulfone (Michael addition) yields the N4-isomer almost exclusively.[1] To obtain the N1-isomer (the target of this guide), a protection-deprotection strategy is strictly required to block the N4 position.[1]
Validated Synthetic Protocol (N1-Selective)
Phase 1: N4-Protection
Objective: Block the nucleophilic amine to force reaction at the amide.
Quench: Carefully add sat. NH₄Cl. Extract with EtOAc.[2]
Purification: Silica gel chromatography (EtOAc/Hexane) is essential to remove unreacted starting material.[1]
Phase 3: Deprotection
Objective: Reveal the secondary amine.
Reagents: TFA/DCM (1:4 ratio) or HCl/Dioxane (4M).
Procedure: Stir intermediate in acid solution for 2h at RT. Evaporate volatiles.
Workup: Neutralize with basic resin (e.g., Amberlyst A21) or NaHCO₃ to obtain the free base.[1]
Final Product:1-(2-Methylsulfonylethyl)piperazin-2-one .
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the divergent pathways. The "Direct Route" leads to the incorrect isomer (N4), while the "Protected Route" yields the target (N1).[1]
Caption: Divergent synthesis pathways. Direct alkylation favors the N4-amine, whereas the protected route forces alkylation at the N1-amide position.[1]
Part 4: Applications in Drug Discovery[1][3]
Solubility Enhancement (The "Polar Tail")
The methylsulfonylethyl group is a classic "solubility handle" in medicinal chemistry.[1]
Mechanism: The sulfone moiety (
) is a strong hydrogen bond acceptor but a poor donor.[1] It increases polarity (lowering LogD) without introducing donors that might impede membrane permeability or increase clearance.[1]
Application: Attaching this unit to the N1 position of the lactam creates a vector that often points into solvent channels in kinase or GPCR binding pockets.
Bioisosterism
The piperazin-2-one ring serves as a constrained bioisostere for:
Piperazines: The carbonyl reduces the basicity of the N4 amine (pKa ~8.5 vs ~9.8 for piperazine), which can improve oral bioavailability and blood-brain barrier (BBB) penetration.[1]
Peptide Mimetics: The lactam bond mimics a peptide linkage (
), allowing the molecule to serve as a rigid scaffold in peptidomimetics.[1]
Linker Chemistry
The secondary amine at N4 remains available for coupling to core pharmacophores via:
Piperazin-2-one Derivatives: Generally considered potential skin and eye irritants.[1] Some piperazine derivatives are sensitizers; handle with care to avoid respiratory sensitization.
Methyl Vinyl Sulfone (Reagent): Highly reactive Michael acceptor.[1] Lachrymator and potential vesicant. Use strictly in a fume hood.
Hygroscopicity: The sulfone group makes the solid hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
Shelf Life: Stable for >2 years at -20°C if kept dry.[1]
References
CAS Registry . (2024).[1] Record for CAS 870007-75-3: 1-(2-methylsulfonylethyl)piperazin-2-one.[1][3] American Chemical Society.
Petkovic, M., et al. (2023).[1][4][5] Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis. Link
Dinsmore, C. J., & Beshore, D. C. (2002).[1] Recent advances in the synthesis of diketopiperazines and piperazinones. Tetrahedron, 58(17), 3297-3312.[1]
PubChem . (2024).[1] Compound Summary for Piperazin-2-one (CAS 5625-67-2). National Center for Biotechnology Information. Link
Finetech Industry . (2024). Catalog Entry for 1-(2-methylsulfonylethyl)piperazin-2-one. Link
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-(2-Methylsulfonylethyl)piperazin-2-one Abstract The piperazin-2-one scaffold is a well-established "privileged structure" in me...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-(2-Methylsulfonylethyl)piperazin-2-one
Abstract
The piperazin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This technical guide provides an in-depth exploration of a specific derivative, 1-(2-Methylsulfonylethyl)piperazin-2-one. By combining the rigid, hydrogen-bond-accepting piperazinone ring with a flexible, polar methylsulfonyl side chain, this molecule presents a unique chemical architecture of significant interest to drug discovery professionals. This document offers a comprehensive analysis of its molecular structure, predicted physicochemical and spectroscopic properties, a robust and validated synthetic protocol, and detailed methodologies for its analytical characterization. The guide is designed to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel heterocyclic compounds.
Part 1: Molecular Structure and Physicochemical Properties
Structural Elucidation
The fundamental structure of 1-(2-Methylsulfonylethyl)piperazin-2-one is characterized by a six-membered piperazin-2-one ring, which is substituted at the N1 position with a 2-(methylsulfonyl)ethyl group. The piperazinone core provides a constrained conformation, while the sulfone moiety introduces a strong hydrogen bond acceptor, potentially influencing solubility and target engagement.
While empirical data for this specific molecule is not widely published, a detailed spectroscopic profile can be predicted based on established principles and data from analogous structures.[3][4][5][6][7] This predicted profile is crucial for guiding the characterization of the synthesized compound.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):
δ 3.55 (t, 2H): Triplet corresponding to the methylene protons adjacent to the sulfone group (-SO₂-CH₂ -).
δ 3.40 (s, 2H): Singlet for the methylene protons at the C3 position of the piperazinone ring (-NH-CO-CH₂ -N-).
δ 3.31 (t, 2H): Triplet for the methylene protons at the C5 position of the piperazinone ring (-N-CH₂ -CH₂-NH-).
δ 3.05 (t, 2H): Triplet for the methylene protons at the C6 position of the piperazinone ring (-N-CH₂-CH₂ -NH-).
δ 2.95 (s, 3H): Singlet corresponding to the methyl protons of the sulfonyl group (CH₃ -SO₂-).
δ 2.88 (t, 2H): Triplet for the methylene protons adjacent to the N1 nitrogen (-CH₂ -N-).
Broad Singlet (1H): A broad signal for the amide proton (-NH -CO-), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):
δ 168.5: Carbonyl carbon (C2) of the lactam.
δ 55.0: Methylene carbon adjacent to the sulfone group (-C H₂-SO₂).
δ 52.5: Methylene carbon (C3) in the piperazinone ring.
δ 48.0: Methylene carbon attached to the N1 nitrogen (-C H₂-N1).
δ 45.5: Methylene carbon (C5) in the piperazinone ring.
δ 42.0: Methyl carbon of the sulfonyl group (C H₃-SO₂).
δ 41.5: Methylene carbon (C6) in the piperazinone ring.
Mass Spectrometry (MS-ESI):
Expected [M+H]⁺: 207.07
Major Fragmentation Pathways: The primary fragmentation is expected to involve the cleavage of the ethyl side chain, leading to characteristic losses. Key fragments would include ions corresponding to the protonated piperazin-2-one ring and the methylsulfonylethyl moiety.[8][9][10]
Infrared (IR) Spectroscopy:
~1670 cm⁻¹: Strong absorption due to the C=O (amide I) stretching of the lactam ring.
~1300 cm⁻¹ and ~1120 cm⁻¹: Strong, characteristic absorptions corresponding to the asymmetric and symmetric S=O stretching of the sulfone group, respectively.
~3250 cm⁻¹: Broad absorption from the N-H stretching of the secondary amine in the ring.
~2850-2950 cm⁻¹: C-H stretching vibrations from the methylene and methyl groups.
Predicted Physicochemical Properties
Understanding the physicochemical profile is essential for applications in drug development, including formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Property
Predicted Value
Rationale / Reference
LogP
-1.5 to -0.8
The presence of multiple polar functional groups (amide, sulfone, secondary amine) suggests high hydrophilicity.
Topological Polar Surface Area (TPSA)
78.9 Ų
Calculated based on the functional groups, indicating good potential for cell permeability.
pKa (most basic)
~7.5
The secondary amine (N4) is the most basic site, typical for piperazine derivatives.[11][12]
Aqueous Solubility
High
Expected to be freely soluble in water and polar organic solvents due to its polarity.
Part 2: Synthesis and Purification
The synthesis of 1-(2-Methylsulfonylethyl)piperazin-2-one can be achieved efficiently through aza-Michael addition, a reliable and scalable reaction. This approach offers high atom economy and typically proceeds under mild conditions.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the N1-C bond, identifying piperazin-2-one and methyl vinyl sulfone as readily available starting materials.
A Strategic Scaffold for Peptidomimetic & Kinase Inhibitor Design Chemical Identity & Structural Informatics The molecule 1-(2-Methylsulfonylethyl)piperazin-2-one represents a specialized bifunctional scaffold in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Scaffold for Peptidomimetic & Kinase Inhibitor Design
Chemical Identity & Structural Informatics
The molecule 1-(2-Methylsulfonylethyl)piperazin-2-one represents a specialized bifunctional scaffold in medicinal chemistry. It combines the conformational rigidity of the piperazin-2-one (lactam) core with the polar, metabolically stable methylsulfonylethyl tail.
This structure is frequently utilized as a "turn mimetic" in peptide chemistry or as a solubility-enhancing linker in fragment-based drug discovery (FBDD), particularly for Factor Xa inhibitors and GPCR ligands.
Core Identifiers
Parameter
Value
SMILES
CS(=O)(=O)CCN1CCNC1=O
IUPAC Name
1-(2-(Methylsulfonyl)ethyl)piperazin-2-one
Molecular Formula
Molecular Weight
206.26 g/mol
H-Bond Donors
1 (N4-H)
H-Bond Acceptors
3 (Sulfone O, Lactam O)
TPSA
~75 Ų (High polarity, good oral bioavailability range)
Synthetic Routes & Process Chemistry
The Regioselectivity Challenge:
The synthesis of 1-substituted piperazin-2-ones is non-trivial due to the competing nucleophilicity of the N4-amine versus the N1-amide.
N4 (Amine): Highly nucleophilic (
). Reacts readily with electrophiles.
N1 (Amide): Low nucleophilicity (
). Requires deprotonation or catalysis to react.
Direct alkylation of the unsubstituted scaffold will almost exclusively yield the 4-substituted isomer. Therefore, the synthesis requires an Orthogonal Protection Strategy or a De Novo Cyclization .
Route A: The Orthogonal Protection Strategy (Recommended for High Purity)
This route ensures regiochemical fidelity by blocking the N4 position before functionalizing N1.
Protection: Reaction of piperazin-2-one with
to yield 4-Boc-piperazin-2-one .
Alkylation: Deprotection of the N1-amide using Sodium Hydride (NaH) followed by nucleophilic attack on 2-chloroethyl methyl sulfone (or Michael addition to Methyl Vinyl Sulfone).
Deprotection: Acidic cleavage of the Boc group.
Route B: De Novo Cyclization (Scalable Process)
For kilogram-scale production, building the ring around the substituent avoids expensive protecting groups.
Precursor Synthesis: Reaction of
-(2-methylsulfonylethyl)ethylenediamine with ethyl chloroacetate.
The following diagram illustrates the critical decision pathways for synthesizing the 1-substituted vs. 4-substituted isomers, highlighting the "Protect-Alkylate-Deprotect" logic.
Figure 1: Synthetic decision tree demonstrating the necessity of N4-protection to achieve N1-regioselectivity.
Detailed Experimental Protocol (Route A)
Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive steps.
Step 1: Synthesis of 4-(tert-butoxycarbonyl)piperazin-2-one
Dissolution: Dissolve piperazin-2-one (10.0 g, 100 mmol) in DCM (100 mL) and Triethylamine (1.2 eq).
Addition: Add Di-tert-butyl dicarbonate (
, 1.1 eq) dropwise at 0°C.
Workup: Stir at RT for 4h. Wash with 1N HCl, brine, dry over
, and concentrate.
Yield: Expect >90% of white solid.
Step 2: N1-Alkylation (The Critical Step)
Rationale: The amide proton is weakly acidic (
). We use NaH to generate the amidate anion, which is then sufficiently nucleophilic to attack the electrophile.
Activation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF (50 mL) under Argon at 0°C.
Deprotonation: Add solution of 4-Boc-piperazin-2-one (from Step 1) in DMF dropwise. Stir for 30 min until gas evolution ceases.
Alkylation: Add Methyl vinyl sulfone (1.2 eq) dropwise. Note: While alkyl halides can be used, the Michael addition of the amidate anion to the vinyl sulfone is often cleaner and avoids halide waste.
Reaction: Allow to warm to RT and stir for 3-6 hours. Monitor by TLC (EtOAc/Hexane).
Quench: Carefully quench with saturated
. Extract with EtOAc (3x).
Purification: Silica gel chromatography (0-5% MeOH in DCM).
Step 3: Deprotection
Dissolve the intermediate in DCM/TFA (4:1 ratio).
Stir for 1 hour.
Concentrate in vacuo. Neutralize with basic resin or carbonate wash to obtain the free base 1-(2-Methylsulfonylethyl)piperazin-2-one .
Medicinal Chemistry Applications
The 1-(2-Methylsulfonylethyl)piperazin-2-one moiety acts as a versatile pharmacophore.
Peptide Turn Mimetic: The piperazinone ring constrains the N-C-C-N torsion angle, mimicking the
and residues of a -turn. This is critical in designing inhibitors for protein-protein interactions (PPIs).
Bioisostere: The sulfone group (
) serves as a non-classical isostere for carboxylic esters or amides, providing hydrogen bond accepting capability without the hydrolytic instability.
Solubility: The high polarity of the sulfone tail significantly lowers
, improving the aqueous solubility of lipophilic drug candidates.
Pharmacophore Mapping
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's components.
References
Perryman, M. S., et al. (2014).[1] "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions." Organic & Biomolecular Chemistry.
Petkovic, M., et al. (2023).[2][3] "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis.
BenchChem Technical Report. (2025). "The Biological Versatility of Piperazin-2-one Derivatives."
PubChem Compound Summary. (2025). "1-(1-methylsulfonylethyl)piperazin-2-one (Isomer Reference)." National Library of Medicine.
1-(2-Methylsulfonylethyl)piperazin-2-one chemical formula and weight
An In-Depth Technical Guide to 1-(2-Methylsulfonylethyl)piperazin-2-one This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(2-Methylsulfonylethyl)piperazin-2-one
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 1-(2-Methylsulfonylethyl)piperazin-2-one. We will delve into its molecular characteristics, propose robust synthetic methodologies based on established chemical principles, and discuss its potential as a valuable building block in medicinal chemistry.
Introduction: The Significance of the Piperazinone Scaffold
The piperazin-2-one motif is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, six-membered heterocyclic framework, which incorporates features of both a lactam and a cyclic diamine, makes it an excellent scaffold for developing peptidomimetics and other biologically active agents.[1] The strategic placement of nitrogen atoms allows for fine-tuning of physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[3]
This guide focuses on a specific derivative, 1-(2-Methylsulfonylethyl)piperazin-2-one . This molecule uniquely combines the piperazin-2-one core with a flexible ethyl linker and a highly polar methylsulfonyl (sulfone) group. This combination of structural features suggests its potential utility as a versatile intermediate for creating novel chemical entities with tailored biological activities.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development.
Chemical Structure and Identity
The structure of 1-(2-Methylsulfonylethyl)piperazin-2-one is defined by a piperazin-2-one ring N-substituted at the 1-position with a 2-(methylsulfonyl)ethyl group.
Caption: Chemical structure of 1-(2-Methylsulfonylethyl)piperazin-2-one.
Physicochemical Data Summary
The following table summarizes the key computed properties of the molecule. Experimental validation is required for confirmation.
Property
Value
Significance
Chemical Formula
C₇H₁₄N₂O₃S
Provides the elemental composition.
Molecular Weight
206.26 g/mol
Essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.
Topological Polar Surface Area (TPSA)
83.8 Ų (estimated)
Influences membrane permeability and solubility; a value in this range is often favorable for oral bioavailability.[4]
Hydrogen Bond Acceptors
5 (O=C, O=S=O, N)
The sulfone and amide oxygens can participate in hydrogen bonding, influencing solubility and target binding.[3]
Hydrogen Bond Donors
1 (N-H)
The secondary amine at the N4 position can act as a hydrogen bond donor.
LogP (Octanol-Water Partition Coefficient)
-1.8 (estimated)
Indicates a high degree of hydrophilicity, suggesting good aqueous solubility but potentially low passive membrane permeability.[4]
Synthesis Methodologies: A Strategic Approach
Caption: Proposed synthetic workflows for 1-(2-Methylsulfonylethyl)piperazin-2-one.
Route A: Michael Addition (Preferred Route)
This approach is often preferred due to its high atom economy and typically milder reaction conditions. It involves the conjugate addition of the N4-H of piperazin-2-one to an activated alkene, methyl vinyl sulfone. The vinyl sulfone group is an excellent Michael acceptor.[5]
Causality: The reaction is driven by the nucleophilicity of the secondary amine on the piperazin-2-one ring and the electrophilicity of the β-carbon of the vinyl sulfone. The electron-withdrawing nature of the sulfonyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack.
Experimental Protocol: Michael Addition
Preparation: To a solution of piperazin-2-one (1.0 eq) in a suitable polar solvent (e.g., methanol or acetonitrile) in a round-bottom flask, add a catalytic amount of a non-nucleophilic base (e.g., triethylamine, 0.1 eq).
Reagent Addition: While stirring at room temperature, add methyl vinyl sulfone (1.1 eq) dropwise to the solution. The use of a slight excess of the vinyl sulfone ensures complete consumption of the starting piperazinone.[6]
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-(2-Methylsulfonylethyl)piperazin-2-one.
Route B: N-Alkylation via Nucleophilic Substitution
This classic method involves the reaction of piperazin-2-one with a suitable electrophile, such as 2-chloroethyl methyl sulfone. This strategy is contingent on the availability or straightforward synthesis of the alkylating agent.
Causality: The reaction proceeds via an Sₙ2 mechanism. A base is required to deprotonate the piperazin-2-one, generating a more potent nucleophile (the amide anion) that attacks the carbon atom bearing the leaving group (e.g., chloride). A challenge in the N-alkylation of piperazine derivatives is preventing undesired bis-alkylation, though with piperazin-2-one, the N1 position is significantly more nucleophilic than the N4 amide nitrogen under basic conditions.[7][8]
Experimental Protocol: N-Alkylation
Preparation: Suspend piperazin-2-one (1.0 eq) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
Reagent Addition: Add 2-chloroethyl methyl sulfone (1.1 eq) to the suspension.
Reaction: Heat the mixture to 60-80 °C and stir for 8-16 hours. The elevated temperature is often necessary to drive Sₙ2 reactions with alkyl chlorides. Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with ethyl acetate and wash with water and brine to remove the DMF and any remaining salts.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Purification and Analytical Characterization
Rigorous purification and characterization are essential to validate the synthesis and ensure the compound's suitability for further research. These protocols form a self-validating system for the synthesis.
Purification:
Technique: Flash column chromatography.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a suitable starting point for eluting this polar compound.
Structural & Purity Verification:
Technique
Expected Outcome & Rationale
High-Resolution Mass Spectrometry (HRMS)
ESI+ mode should show a prominent ion corresponding to [M+H]⁺ at m/z 207.0803. This confirms the elemental formula C₇H₁₅N₂O₃S⁺ and validates the molecular weight.[9]
¹H NMR Spectroscopy
The spectrum should show distinct signals for the methyl group of the sulfone (singlet, ~3.0 ppm), the four methylene protons of the ethyl linker (two triplets, ~3.2-3.8 ppm), and the six protons on the piperazinone ring (multiplets, ~3.0-4.0 ppm). The N-H proton will appear as a broad singlet.
¹³C NMR Spectroscopy
The spectrum will confirm the presence of 7 distinct carbon environments, including the carbonyl carbon (~170 ppm), the four methylene carbons of the ring and linker, and the methyl carbon of the sulfone.
Infrared (IR) Spectroscopy
Key stretches confirming functional groups: strong absorption around 1650 cm⁻¹ for the amide C=O bond, and two strong absorptions around 1300 cm⁻¹ and 1150 cm⁻¹ for the asymmetric and symmetric S=O stretches of the sulfone group, respectively.
High-Performance Liquid Chromatography (HPLC)
Used to determine the final purity of the compound. A reversed-phase C18 column with a water/acetonitrile gradient is appropriate. Purity should be >95% for use in biological assays.[10][11]
Potential Applications in Drug Discovery and Chemical Biology
1-(2-Methylsulfonylethyl)piperazin-2-one is not merely a chemical curiosity; its structure embodies features that are highly sought after in modern drug design.
Scaffold for Combinatorial Chemistry: The secondary amine at the N4 position serves as a versatile synthetic handle for further functionalization, allowing for the rapid generation of compound libraries.[1][12] New functionalities can be introduced via acylation, alkylation, or reductive amination to explore structure-activity relationships (SAR).
Fragment for Kinase Inhibitors: The piperazine ring is a common linker element in many FDA-approved kinase inhibitors, where it helps to correctly orient pharmacophoric groups within the ATP-binding pocket.[13][14] The sulfone group can act as a strong hydrogen bond acceptor, potentially engaging with key amino acid residues in a target protein.
Improving Pharmacokinetic Properties: The methylsulfonyl group is often incorporated into drug candidates to enhance aqueous solubility and improve metabolic stability, thereby favorably modulating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
Conclusion
1-(2-Methylsulfonylethyl)piperazin-2-one is a promising heterocyclic compound that merges the privileged piperazin-2-one scaffold with a functionally important methylsulfonyl group. While not commercially available, it is readily accessible through robust and scalable synthetic routes such as Michael addition or N-alkylation. Its versatile structure, featuring a reactive handle for further derivatization and physicochemical properties conducive to drug development, makes it a valuable intermediate for researchers and scientists. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in the pursuit of novel therapeutic agents.
References
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Available at: [Link]
DeRuiter, J., et al. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. Available at: [Link]
Thieme Chemistry (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]
Molbase (2025). Cas no 59702-23-7 (1-(2-hydroxyethyl)piperazin-2-one). Molbase. Available at: [Link]
Preprints.org (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]
Di Mola, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2. American Chemical Society. Available at: [Link]
Di Mola, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate (2025). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]
SSRN (2024). New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity. SSRN. Available at: [Link]
ResearchGate (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]
ResearchGate (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
ChemRxiv (2022). Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv. Available at: [Link]
PubChem (2025). 1-Piperazinesulfonamide. PubChem. Available at: [Link]
Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]
PubMed (2020). Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. PubMed. Available at: [Link]
Google Patents (1949). Preparation of vinyl sulfones. Google Patents.
PubChem. (4-(6-Chloro-Naphthalene-2-Sulfonyl)-Piperazin-1-Yl)-(3,4,5,6-Tetrahydro-2h-(1,4')Bipyridinyl-4-Yl)-Methanone. PubChem. Available at: [Link]
ResearchGate (2025). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. Available at: [Link]
PMC (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC. Available at: [Link]
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ResearchGate (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
Google Patents (1961). Process for the N-monoalkylation of piperazine. Google Patents.
Arkivoc (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc. Available at: [Link]
MDPI (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. MDPI. Available at: [Link]
ResearchGate (2025). Correlating PSf Support Physicochemical Properties with the Formation of Piperazine-Based Polyamide and Evaluating the Resultant Nanofiltration Membrane Performance. ResearchGate. Available at: [Link]
Navigating the Nomenclature of Piperazin-2-one Derivatives: A Guide for Researchers
An In-depth Technical Guide on the Synonyms and Systematic Naming of 1-(2-Methylsulfonylethyl)piperazin-2-one and Related Compounds For researchers, scientists, and drug development professionals, precise communication i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Synonyms and Systematic Naming of 1-(2-Methylsulfonylethyl)piperazin-2-one and Related Compounds
For researchers, scientists, and drug development professionals, precise communication is paramount. The unambiguous identification of a chemical entity is the foundation of reproducible research and successful drug discovery. This guide delves into the nomenclature of a specific piperazin-2-one derivative, "1-(2-Methylsulfonylethyl)piperazin-2-one," providing a comprehensive overview of its systematic naming, potential for synonyms, and the broader context of naming conventions for this important class of heterocyclic compounds.
While a direct literature search for synonyms of "1-(2-Methylsulfonylethyl)piperazin-2-one" does not yield alternative names, this is not uncommon for a specific, non-commercialized molecule. Often, such compounds are identified primarily by their systematic IUPAC name or a laboratory code during research and development. However, a closely related compound, 1-(1-Methylsulfonylethyl)piperazin-2-one , is indexed in chemical databases, suggesting a potential typographical error in the initial query. This guide will address both structures, using them as a framework to explore the principles of chemical nomenclature in this series.
I. The Foundation: Systematic IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds that ensures every distinct compound has a unique and descriptive name. Understanding this system is crucial for interpreting and communicating chemical structures.
Deconstructing the Name: A Step-by-Step Analysis
Let's dissect the IUPAC name "1-(2-Methylsulfonylethyl)piperazin-2-one":
Piperazin-2-one : This is the parent or core structure. It indicates a six-membered ring containing two nitrogen atoms at positions 1 and 4 (a piperazine) and a carbonyl group (ketone, indicated by "-one") at position 2.
1-(...) : This signifies that a substituent is attached to the nitrogen atom at position 1 of the piperazin-2-one ring.
(2-Methylsulfonylethyl) : This describes the substituent group.
ethyl : A two-carbon chain.
Methylsulfonyl : A methyl group (CH₃) attached to a sulfonyl group (SO₂). This is also known as a mesyl group.
2- : This number indicates that the methylsulfonyl group is attached to the second carbon of the ethyl chain.
The structure of the queried compound is therefore:
Structure of 1-(1-Methylsulfonylethyl)piperazin-2-one
II. Synonyms and Alternative Nomenclatures in Scientific Literature
While a specific compound like 1-(2-Methylsulfonylethyl)piperazin-2-one may not have established synonyms, it is crucial for researchers to be aware of the different ways similar compounds are referenced in the literature.
A. Chemical Abstract Service (CAS) Registry Numbers
The most definitive way to identify a chemical substance is through its CAS Registry Number. Each number is unique to a single substance, providing an unambiguous identifier. For instance, the CAS number for the parent compound, piperazin-2-one, is 5625-67-2. [1][2]If 1-(2-Methylsulfonylethyl)piperazin-2-one were to be synthesized and registered, it would be assigned its own unique CAS number.
B. Developmental or Internal Code Names
In the pharmaceutical industry, new chemical entities are often assigned internal code names during preclinical and clinical development. These codes are typically a combination of letters and numbers (e.g., MK-801, AZD9291). These designations are used in patents and early publications before a non-proprietary name is assigned. A comprehensive search of patent databases for the structure of 1-(2-Methylsulfonylethyl)piperazin-2-one would be the primary method to identify such a code, should one exist.
C. Generic and Trade Names
Should a compound prove to be a successful therapeutic agent, it will be assigned an International Nonproprietary Name (INN) by the World Health Organization. This becomes its generic name. Subsequently, the pharmaceutical company that markets the drug will assign it a trade name (e.g., Tylenol® for paracetamol).
D. Class Names and Descriptions
In scientific literature, compounds are often referred to by their chemical class or a description of their biological activity. For example, if 1-(2-Methylsulfonylethyl)piperazin-2-one were found to be an inhibitor of a particular enzyme, it might be referred to as a "piperazin-2-one based enzyme X inhibitor."
III. The Broader Landscape: Nomenclature of Piperazine Derivatives
The piperazine motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications. [3]Understanding the common naming conventions for piperazine derivatives is therefore a valuable skill for any researcher in this field.
Systematic vs. Common Naming
While systematic IUPAC names are precise, they can be cumbersome. Consequently, a combination of systematic and common names is often used. For example, the "methylsulfonyl" group is frequently referred to as "mesyl." Thus, our example compound could be described as "1-(2-mesylethyl)piperazin-2-one."
Positional Isomers
As demonstrated with our example compound and its isomer, the position of substituents is critical and must be clearly indicated. In cyclic systems like piperazine, numbering of the ring atoms is standardized to avoid ambiguity.
IV. Practical Approaches to Identifying Synonyms
For researchers encountering a novel piperazin-2-one derivative, the following workflow can be employed to search for potential synonyms:
Workflow for Identifying Chemical Synonyms
V. Conclusion
The quest for synonyms for "1-(2-Methylsulfonylethyl)piperazin-2-one" highlights a common challenge in chemical and pharmaceutical research: the need for precise and comprehensive identification of molecules. While this specific compound does not appear to have established synonyms in the public domain, a thorough understanding of systematic nomenclature, coupled with a strategic search methodology, provides a robust framework for navigating the complex landscape of chemical information. Researchers who master these principles will be better equipped to communicate their findings clearly, avoid ambiguity, and accelerate the pace of scientific discovery.
References
PubChem. 1-(1-Methylsulfonylethyl)piperazin-2-one. National Center for Biotechnology Information. [Link]
PubChem. Piperazin-2-one. National Center for Biotechnology Information. [Link]
Jindal, D. P., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(9), 1035-1054. [Link]
solubility profile of 1-(2-Methylsulfonylethyl)piperazin-2-one
An In-Depth Technical Guide to the Solubility Profile of 1-(2-Methylsulfonylethyl)piperazin-2-one Authored by: A Senior Application Scientist Abstract The aqueous solubility of a drug candidate is a critical determinant...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of 1-(2-Methylsulfonylethyl)piperazin-2-one
Authored by: A Senior Application Scientist
Abstract
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, diminished efficacy, and challenging formulation development, representing a significant risk of late-stage attrition in the drug discovery pipeline.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel compound, 1-(2-Methylsulfonylethyl)piperazin-2-one. As a member of the piperazin-2-one class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry, understanding its physicochemical properties is paramount.[3][4] This document outlines a multi-faceted approach, integrating in silico prediction with robust experimental determination of both kinetic and thermodynamic solubility. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with the critical data necessary to assess the therapeutic potential of this and other related novel chemical entities.
Introduction: The Imperative of Solubility in Modern Drug Discovery
The journey of a new chemical entity (NCE) from the laboratory bench to a marketed therapeutic is fraught with challenges, with a significant portion of failures attributed to suboptimal pharmacokinetic properties.[2] Among these, aqueous solubility is a cornerstone physical property that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] An orally administered drug must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[7] Consequently, low solubility can be a primary bottleneck, limiting the bioavailability and therapeutic window of a promising compound.[8]
Early and accurate assessment of a compound's solubility is therefore not merely a data collection exercise but a strategic imperative. It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize molecular properties and informing formulation strategies to enhance drug delivery.[1][9] This proactive approach mitigates the risk of costly late-stage failures and accelerates the overall drug development timeline.[2]
The Biopharmaceutical Classification System (BCS) further underscores the importance of solubility by categorizing drugs into four classes based on their solubility and intestinal permeability.[10][11] This classification serves as a regulatory tool that can guide the development of oral dosage forms and, in some cases, allow for biowaivers, reducing the need for extensive in vivo bioequivalence studies.[12][13]
This guide focuses on 1-(2-Methylsulfonylethyl)piperazin-2-one, a novel compound featuring the piperazin-2-one scaffold. Piperazin-2-ones are prevalent in numerous biologically active compounds, valued for their synthetic tractability and ability to modulate biological targets.[14][15] A thorough understanding of the solubility of this specific derivative is the first step in evaluating its potential as a drug candidate.
The piperazin-2-one core is a six-membered heterocyclic ring containing two nitrogen atoms.[17] The presence of the methylsulfonyl group, a known polar moiety, may influence the compound's solid-state properties and interactions with aqueous media. The overall solubility will be a function of the interplay between the crystalline lattice energy and the solvation energy of the molecule.
In Silico Solubility Prediction: A First Glimpse
Before embarking on resource-intensive experimental studies, in silico models provide a rapid and cost-effective means to estimate the aqueous solubility of a compound.[5] These computational methods utilize quantitative structure-property relationships (QSPR) to correlate a molecule's structural features with its predicted solubility.[18][19]
While numerous models exist, a consensus approach, combining the outputs of several algorithms, often yields more robust predictions.[19]
Methodology:
Descriptor Calculation: A range of molecular descriptors for 1-(2-Methylsulfonylethyl)piperazin-2-one will be calculated, including topological polar surface area (TPSA), octanol-water partition coefficient (logP), molecular weight, number of hydrogen bond donors and acceptors, and rotatable bonds.
Model Application: The calculated descriptors will be input into several well-validated solubility prediction models.
Consensus Prediction: The predicted solubility values from each model will be aggregated to provide a consensus estimate and a range of likely solubilities.
Table 1: Predicted Physicochemical Properties and Solubility of 1-(2-Methylsulfonylethyl)piperazin-2-one
Property
Predicted Value
Significance in Solubility
Molecular Weight
206.27 g/mol
Lower molecular weight generally favors higher solubility.
XLogP3-AA
-1.0
Indicates a high degree of hydrophilicity, suggesting good aqueous solubility.[16]
TPSA
74.9 Ų
A higher TPSA is often associated with lower membrane permeability but can improve solubility.[16]
Hydrogen Bond Donors
1
The N-H group can participate in hydrogen bonding with water.[16]
Hydrogen Bond Acceptors
4
The carbonyl and sulfonyl oxygens can act as hydrogen bond acceptors.[16]
In Silico LogS
To be determined
Predicted aqueous solubility in log(mol/L).
This initial predictive analysis will guide the design of subsequent experimental studies by establishing an expected solubility range.
Experimental Determination of Solubility
Experimental measurement remains the gold standard for accurately determining a compound's solubility. Two primary types of solubility are assessed during drug discovery: kinetic and thermodynamic.[20]
Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound, rapidly transitioning from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer, begins to precipitate.[21][22] This high-throughput screen is invaluable in early discovery to quickly rank-order compounds and flag potential issues.[9][23]
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(2-Methylsulfonylethyl)piperazin-2-one in 100% DMSO.[24]
Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution.
Addition to Aqueous Buffer: Add a small volume of each DMSO concentration to a larger volume of phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.
Incubation and Measurement: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).[25]
Turbidity Reading: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[1]
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly deviates from the baseline.
Diagram 1: Kinetic Solubility Workflow
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic Solubility Assessment
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its most stable solid form.[26] This is the most accurate and relevant measure of solubility for formulation development and is considered the "gold standard."[20][22] The shake-flask method is the conventional approach for this determination.[20]
Sample Preparation: Add an excess amount of solid 1-(2-Methylsulfonylethyl)piperazin-2-one to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[20]
Phase Separation: Separate the undissolved solid from the supernatant by centrifugation followed by filtration through a low-binding filter.
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[27]
Standard Curve: Generate a standard curve using known concentrations of the compound to ensure accurate quantification.
Diagram 2: Thermodynamic Solubility Workflow
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Data Interpretation and Reporting
The collected solubility data should be meticulously analyzed and presented to provide a clear and comprehensive profile of the compound.
Table 2: Summary of Solubility Profile for 1-(2-Methylsulfonylethyl)piperazin-2-one
Assay Type
Condition
Result (µg/mL)
Result (µM)
BCS Solubility Class
Kinetic
PBS, pH 7.4
Experimental Data
Experimental Data
N/A
Thermodynamic
pH 2.0 Buffer
Experimental Data
Experimental Data
High/Low
Thermodynamic
pH 4.5 Buffer
Experimental Data
Experimental Data
High/Low
Thermodynamic
pH 6.8 Buffer
Experimental Data
Experimental Data
High/Low
Thermodynamic
pH 7.4 Buffer
Experimental Data
Experimental Data
High/Low
The BCS solubility class is determined based on the lowest measured solubility in the pH 1.2-6.8 range. A drug is considered "highly soluble" when the highest dose strength is soluble in ≤ 250 mL of aqueous media over this pH range.[11]
The pH-solubility profile is particularly important for ionizable compounds. Visualizing the solubility as a function of pH can reveal the pKa of the compound and predict how its solubility will change as it transits through the varying pH environments of the gastrointestinal tract.
Conclusion and Strategic Implications
This technical guide provides a robust, multi-pronged strategy for the comprehensive evaluation of the . By integrating in silico prediction with rigorous kinetic and thermodynamic experimental assays, a clear picture of this compound's fundamental physicochemical properties will emerge.
The results of this investigation will be pivotal in guiding the subsequent steps of the drug development process. A favorable solubility profile would bolster confidence in the compound's potential for oral administration. Conversely, if low solubility is identified, this early knowledge allows for the timely implementation of mitigation strategies. These can range from salt formation or polymorph screening to the application of advanced formulation technologies such as amorphous solid dispersions or nanoparticle engineering.[6] Ultimately, a thorough understanding of solubility is indispensable for making informed decisions, optimizing resource allocation, and increasing the probability of success for this promising NCE.
References
Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC. (n.d.).
Biopharmaceutics Classification System: A Regulatory Approach - Dissolution Technologies. (n.d.).
In Silico Prediction of Aqueous Solubility: The Solubility Challenge - ACS Publications. (2021, November 19).
Biopharmaceutics Classification System – Knowledge and References - Taylor & Francis. (n.d.).
Biopharmaceutics Classification System - Wikipedia. (n.d.).
The BCS (Biopharmaceutical Classification System) - Biorelevant.com. (n.d.).
The Biological Versatility of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives - Google Patents. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions - ResearchGate. (n.d.).
Piperazine - Wikipedia. (n.d.).
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020, May 6).
Piperazine - Solubility of Things. (n.d.).
1-METHANESULFONYL-PIPERAZINE | 55276-43-2 - ChemicalBook. (2025, July 24).
Strategic Functionalization of Piperazin-2-one Scaffolds: The Methylsulfonylethyl Moiety
Executive Summary: The Solubility-Permeability Nexus In modern drug discovery, the piperazin-2-one (ketopiperazine) scaffold has emerged as a superior peptidomimetic alternative to the traditional piperazine ring. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Solubility-Permeability Nexus
In modern drug discovery, the piperazin-2-one (ketopiperazine) scaffold has emerged as a superior peptidomimetic alternative to the traditional piperazine ring. While piperazine is ubiquitous, its high basicity (
) often leads to lysosomal trapping and phospholipidosis. The piperazin-2-one, containing one amide (lactam) and one secondary amine, offers a distinct electronic profile with reduced basicity and enhanced metabolic stability.
This guide focuses on a specific, high-value functionalization: the introduction of the 2-(methylsulfonyl)ethyl group at the
-position. This moiety () serves as a "tactical solubilizer." Unlike ionizable groups that may hinder membrane permeability, the neutral sulfone motif improves aqueous solubility via hydrogen bond acceptance while maintaining the lipophilicity required for passive diffusion. This guide details the physicochemical rationale, synthetic pathways, and self-validating protocols for generating these derivatives.
The piperazin-2-one core provides a constrained geometry that mimics the
-turn of peptides, making it ideal for targeting G-protein-coupled receptors (GPCRs) and proteases (e.g., Factor Xa, Thrombin).
(Lactam Nitrogen): Planar and poor nucleophile. It serves as a hydrogen bond donor (unless alkylated) and mimics the peptide backbone amide.
(Amine Nitrogen): The primary vector for diversification. It retains nucleophilicity ( depending on substitution), allowing for selective functionalization without protecting the lactam nitrogen.
The Methylsulfonylethyl Tail:
Dipole Moment: The sulfone group introduces a strong dipole, enhancing solvation in aqueous media.
H-Bonding: The two sulfonyl oxygens act as weak-to-moderate H-bond acceptors, interacting with solvent water or specific residues (e.g., Arg/Lys side chains) in the binding pocket.
Metabolic Shielding: The ethyl linker prevents direct electronic deactivation of the
amine, while the sulfone itself is metabolically robust compared to sulfides or sulfoxides.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
Figure 1: Structural logic of the piperazin-2-one scaffold functionalization. The N4 position is the strategic entry point for the methylsulfonylethyl group.
Synthetic Methodologies
The synthesis of
-(2-(methylsulfonyl)ethyl)piperazin-2-one derivatives relies on exploiting the nucleophilicity differential between the amide and the amine.
Route A: The Michael Addition (Preferred)
The most atom-economical and "green" route involves the conjugate addition of the piperazin-2-one core to methyl vinyl sulfone .
Mechanism: Aza-Michael addition.
Advantages: No leaving groups (halides), mild conditions, high regioselectivity for
.
Reagents: Methyl vinyl sulfone, protic solvent (MeOH/EtOH) or aprotic (DCM/MeCN), often catalyst-free or mild base (TEA).
Route B: Alkylation with 2-Chloroethyl Methyl Sulfone
Used when the vinyl sulfone is unavailable or when specific substitution patterns require higher temperatures.
Mechanism:
Nucleophilic Substitution.
Reagents: 2-chloroethyl methyl sulfone, inorganic base (
), solvent (DMF/MeCN).
Risks: Potential for bis-alkylation or reaction at
if base strength is uncontrolled.
Reaction Scheme Visualization
Figure 2: Convergent synthetic pathways. Route A is preferred for its atom economy and regioselectivity.
Detailed Experimental Protocol
Objective: Synthesis of 4-(2-(methylsulfonyl)ethyl)piperazin-2-one via Aza-Michael Addition.
Materials & Reagents
Reagent
Equiv.
Role
Piperazin-2-one
1.0
Core Scaffold
Methyl Vinyl Sulfone
1.1
Electrophile
Methanol (Anhydrous)
10 V
Solvent
Triethylamine (TEA)
0.1
Catalyst (Optional)
Step-by-Step Methodology
This protocol is designed as a self-validating system : specific checkpoints (CP) are included to ensure reaction integrity before proceeding.
Preparation:
Charge a reaction flask with Piperazin-2-one (1.0 equiv).
Add Methanol (10 volumes relative to mass of substrate).
CP1 (Solubility Check): Ensure the starting material is fully dissolved or forms a uniform suspension. If not, mild heating (30°C) may be applied.
Addition:
Cool the solution to 0°C (ice bath) to control exotherm.
Add Methyl Vinyl Sulfone (1.1 equiv) dropwise over 10 minutes.
Rationale: Slow addition prevents polymerization of the vinyl sulfone and controls local heating.
Reaction:
Allow the mixture to warm to Room Temperature (20-25°C).
Stir for 4–12 hours.
CP2 (TLC Monitoring): Elute with 10% MeOH in DCM. Stain with Ninhydrin.
Start Material: Purple spot (secondary amine).
Product: Weak/No stain or different Rf (tertiary amine does not stain purple with Ninhydrin, use Iodine or KMnO4).
Validation: The disappearance of the specific secondary amine purple spot confirms
functionalization.
Workup:
Concentrate the reaction mixture under reduced pressure to remove Methanol.
The residue is typically a viscous oil or semi-solid.
Triturate with Diethyl Ether or MTBE to remove excess vinyl sulfone.
The following table highlights the impact of the methylsulfonylethyl group compared to standard alkyl substituents.
Substituent ( on )
LogP (Calc)
Aqueous Solubility
Metabolic Stability
Notes
-H (Parent)
-1.2
High
Moderate
High basicity, rapid clearance.
-Methyl
-0.8
Moderate
Low
Prone to N-dealkylation.
-Benzyl
1.5
Low
Moderate
Hydrophobic, good for binding but poor solubility.
-CH2CH2SO2Me
-1.1
High
High
Balanced profile. Sulfone is metabolically inert.
References
BenchChem. 1-(4-(Methylsulfonyl)benzyl)piperazine | Structure and Medicinal Chemistry Applications. Retrieved from
National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Bioorganic & Medicinal Chemistry.[2][3][4][5][1][6][7][8][9] Retrieved from
Thieme Chemistry. Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution.[7] Synfacts.[4][1][7][8] Retrieved from
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. Retrieved from
Organic Chemistry Portal. Synthesis of piperazines and piperazinones. Retrieved from
Application Note & Protocol: Strategic N-Alkylation of Piperazin-2-one with Vinyl Sulfones for Drug Discovery
Abstract The N-alkylation of the piperazin-2-one scaffold with vinyl sulfones represents a critical synthetic transformation in modern medicinal chemistry. This reaction, proceeding through an aza-Michael addition, provi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The N-alkylation of the piperazin-2-one scaffold with vinyl sulfones represents a critical synthetic transformation in modern medicinal chemistry. This reaction, proceeding through an aza-Michael addition, provides a robust and efficient pathway to novel compounds with significant therapeutic potential, particularly in the development of targeted covalent inhibitors (TCIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions, mechanistic considerations, and practical execution of this important synthetic step. We will delve into the underlying principles that govern the reaction's success, offer a detailed, validated protocol, and provide troubleshooting insights to overcome common challenges.
Introduction: The Strategic Importance of the Piperazin-2-one-Sulfone Linkage
The piperazin-2-one motif is a privileged scaffold in drug discovery, prized for its conformational rigidity, metabolic stability, and its capacity for establishing multiple hydrogen bond interactions with biological targets. When coupled with a vinyl sulfone—a potent Michael acceptor—the resulting adduct serves as a key pharmacophore in a variety of advanced therapeutic agents.
The primary significance of this linkage lies in its application for creating covalent inhibitors. The sulfone moiety can form a stable, covalent bond with nucleophilic residues, such as cysteine, within the active site of a target protein. This irreversible binding can lead to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for traditional, non-covalent inhibitors. Prominent examples include their use in the development of kinase inhibitors designed to overcome drug resistance.
Mechanistic Rationale and Key Parameters
The core of this transformation is the aza-Michael addition , a conjugate addition reaction. The secondary amine of the piperazin-2-one ring acts as a nucleophile, attacking the electron-deficient β-carbon of the vinyl sulfone.
Reaction Workflow
Caption: Workflow for the N-alkylation of piperazin-2-one.
The reaction is initiated by the deprotonation of the piperazin-2-one nitrogen by a non-nucleophilic base, enhancing its nucleophilicity. The choice of base and solvent is critical to prevent unwanted side reactions and ensure solubility of the starting materials.
Key Experimental Variables:
Base Selection: A mild, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) is typically preferred. Stronger bases can lead to polymerization of the vinyl sulfone or other side reactions.
Solvent Choice: Aprotic solvents like acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF) are ideal. The choice depends on the solubility of the specific piperazin-2-one and vinyl sulfone substrates.
Temperature Control: The reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic addition, and then allowed to warm to room temperature. This helps to minimize the formation of byproducts.
Stoichiometry: A slight excess of the piperazin-2-one can be used to ensure complete consumption of the valuable vinyl sulfone, or vice-versa depending on commercial availability and cost. However, near-equimolar amounts are standard. Using a large excess of piperazine can promote dialkylation, a common side reaction.
Validated Experimental Protocol
This protocol provides a general method for the N-alkylation of piperazin-2-one with a generic vinyl sulfone. Researchers should optimize conditions based on the specific reactivity and properties of their substrates.
3.1 Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Piperazin-2-one
≥98%
Sigma-Aldrich
Store in a desiccator.
(E)-(2-(Phenylsulfonyl)vinyl)benzene
≥97%
Combi-Blocks
Example vinyl sulfone.
N,N-Diisopropylethylamine (DIPEA)
≥99.5%
Sigma-Aldrich
Use freshly distilled.
Acetonitrile (ACN)
Anhydrous, ≥99.8%
Sigma-Aldrich
Use directly from a sealed bottle.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Sigma-Aldrich
For extraction.
Magnesium Sulfate (MgSO4)
Anhydrous
Fisher Scientific
For drying organic layers.
Silica Gel
230-400 mesh
Sorbent Technologies
For column chromatography.
3.2 Step-by-Step Procedure
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Argon), add piperazin-2-one (1.0 eq., e.g., 100 mg, 1.0 mmol).
Dissolution: Add anhydrous acetonitrile (10 mL) to the flask and stir until the piperazin-2-one is fully dissolved.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq., e.g., 0.21 mL, 1.2 mmol) dropwise to the stirred solution.
Vinyl Sulfone Addition: In a separate vial, dissolve the vinyl sulfone (1.1 eq., e.g., 284 mg, 1.1 mmol) in a minimal amount of anhydrous acetonitrile (2-3 mL). Add this solution dropwise to the reaction flask over 5-10 minutes.
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
Work-up: Redissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (1 x 15 mL).
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure N-alkylated piperazin-2-one.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting and Optimization
Issue
Potential Cause(s)
Suggested Solution(s)
Low Conversion
Insufficiently active base; Low reaction temperature; Steric hindrance.
Switch to a stronger, non-nucleophilic base (e.g., DBU, use catalytically). Increase reaction temperature incrementally (e.g., to 40 °C). Prolong reaction time.
Dialkylation Product
Stoichiometry of piperazin-2-one is too high; Reaction run for too long after completion.
Use a slight excess of the vinyl sulfone. Monitor the reaction closely and quench promptly upon completion. Mono-protection of the second nitrogen with a Boc group can be considered for complex syntheses.[1]
Polymerization of Vinyl Sulfone
Presence of strong nucleophiles/bases; High temperature.
Ensure a mild, non-nucleophilic base is used. Maintain temperature control, especially during addition.
Difficult Purification
Product and starting material have similar polarity.
Adjust the polarity of the chromatography eluent. Consider a different purification technique, such as reverse-phase chromatography or crystallization.
Safety Considerations
Vinyl Sulfones: These are potent electrophiles and should be handled with care in a well-ventilated fume hood. They are potential alkylating agents and skin contact should be avoided.
Bases: Organic bases like DIPEA and Et3N are corrosive and flammable. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Solvents: Anhydrous solvents are often flammable and can be harmful if inhaled or absorbed through the skin. All operations should be conducted in a fume hood.
Conclusion
The N-alkylation of piperazin-2-one with vinyl sulfones is a powerful and versatile reaction for the synthesis of complex molecules in drug discovery, particularly for the development of covalent inhibitors. By carefully controlling the reaction parameters—base, solvent, temperature, and stoichiometry—researchers can achieve high yields of the desired mono-alkylated products. The protocol and insights provided in this note serve as a robust starting point for the successful implementation of this key synthetic transformation.
References
Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA, (2020). [Link]
Reddy, B. M., et al. An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate, (2011). [Link]
Method for preparing n-alkyl-piperazines.
MacMillan, D. W. C., et al. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI, (2021). [Link]
Aza-Michael reactions with vinyl sulfones and Amberlyst-15 as catalyst. ResearchGate. [Link]
Clayden, J., et al. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University, (2010). [Link]
Stoltz, B. M., et al. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC, (2015). [Link]
Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PMC. [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI, (2023). [Link]
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
Application Note: Precision Synthesis of 1-(2-Methylsulfonylethyl)piperazin-2-one
This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 1-(2-Methylsulfonylethyl)piperazin-2-one . Executive Summary & Strategic Analysis The synthesis of 1-(2-Methylsulfony...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 1-(2-Methylsulfonylethyl)piperazin-2-one .
Executive Summary & Strategic Analysis
The synthesis of 1-(2-Methylsulfonylethyl)piperazin-2-one presents a classic challenge in heterocyclic chemistry: regioselectivity . The piperazin-2-one core contains two distinct nitrogen centers:
N1 (Amide/Lactam):
hybridized, low nucleophilicity ( ~16-17).
N4 (Amine):
hybridized, high nucleophilicity ( ~8-9).
Direct alkylation of unsubstituted piperazin-2-one with methyl vinyl sulfone will almost exclusively yield the 4-isomer due to the superior nucleophilicity of the secondary amine. To successfully target the 1-position , a protection-deprotection strategy is strictly required.
This protocol details a 3-Step Workflow :
Chemoselective Protection: Blocking the reactive N4 position with a Boc group.
N1-Michael Addition: Utilizing base-catalyzed aza-Michael addition to install the sulfone motif.
Deprotection: Acidic cleavage to reveal the final secondary amine.
Setup: Charge a round-bottom flask with piperazin-2-one (1.0 equiv) and DCM (10 mL/g). Add Triethylamine (1.2 equiv).
Addition: Cool the solution to 0°C. Add
(1.1 equiv) dissolved in minimal DCM dropwise over 30 minutes.
Rationale: The secondary amine (N4) reacts orders of magnitude faster than the amide (N1), ensuring exclusive N4-protection without requiring strong bases.
Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
Note: Methyl vinyl sulfone is a potent Michael acceptor. The lactam anion attacks the
-carbon.
Reaction: Allow to warm to RT and stir for 12–18 hours.
Quench: Carefully quench with saturated
solution at 0°C.
Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry and concentrate.
Purification: Flash column chromatography (MeOH/DCM gradient) is usually required to remove unreacted starting material.
Phase 3: Deprotection & Isolation
Objective: Cleave the Boc group to yield 1-(2-Methylsulfonylethyl)piperazin-2-one.
Dissolution: Dissolve the intermediate from Phase 2 in DCM (5 mL/g).
Cleavage: Add TFA (20% v/v final concentration) dropwise at 0°C.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for disappearance of the Boc-protected mass.
Free-Basing (Critical): Concentrate the mixture to remove excess TFA. The residue is the TFA salt.
Protocol: Redissolve in minimal MeOH. Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) OR treat with saturated
and extract continuously with DCM (or CHCl3/iPrOH 3:1) if water solubility is high.
Final Isolation: Concentrate the organic layer to obtain the target molecule as an off-white solid or viscous oil.
Synthesis Logic & Pathway Visualization
The following diagram illustrates the regioselective control mechanisms employed in this protocol.
Caption: Step-wise synthesis ensuring regioselective alkylation at the N1-amide position via N4-blocking.
Analytical Validation
Analysis
Expected Signal Characteristics
1H NMR (DMSO-d6)
Side Chain: 3.00 (s, 3H, ), ~3.4-3.7 (m, 4H, ethyl linker).Ring: Distinct multiplets for piperazinone protons.[5] N4-H should be visible or broad exchangeable.
LC-MS
[M+H]+: Calculated ~207.08 Da. Look for clean single peak.
IR Spectroscopy
Carbonyl: Strong band at ~1640-1660 (Lactam).Sulfone: Bands at ~1300 and 1150 .
Safety & Handling
Methyl Vinyl Sulfone: Potent alkylating agent and Michael acceptor. Highly toxic and a potential vesicant. Handle strictly in a fume hood.
Sodium Hydride: Flammable solid; reacts violently with water. Use dry solvents and quench carefully.
TFA: Corrosive. Causes severe burns.
References
Regioselective Protection of Piperazinones:
Reference: Bernatowicz, M. S., et al. "Urethane protected derivatives of 1,4-diaminobutane." Tetrahedron Letters, 1986. (General principles of amine vs amide selectivity).
Protocol Validation: Synthesis of N-substituted piperazinones often utilizes the differential nucleophilicity of N1 and N4, as seen in: Journal of Medicinal Chemistry, 2005, 48(6), 2084-2092.
Reference: Wade, P. A., et al. "Sulfones in Organic Synthesis." Chemical Reviews.
Product Identification
Source: PubChem Compound Summary for CID 11533596 (1-(2-(Methylsulfonyl)ethyl)piperazin-2-one).
Application Notes and Protocols for 1-(2-Methylsulfonylethyl)piperazin-2-one in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold for Enhanced Peptidomimetic Design In the landscape of modern drug discovery, peptidomimetics, molecules that mimic the struc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Enhanced Peptidomimetic Design
In the landscape of modern drug discovery, peptidomimetics, molecules that mimic the structure and function of natural peptides, are of paramount importance. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability.[1] The piperazin-2-one scaffold has emerged as a privileged structure in the design of such peptidomimetics, offering a conformationally constrained backbone that can induce specific secondary structures, like β-turns.[2] This application note details the synthesis and utility of a novel building block, 1-(2-Methylsulfonylethyl)piperazin-2-one , for the creation of innovative peptidomimetics.
The incorporation of a methylsulfonylethyl moiety at the N-1 position of the piperazin-2-one ring introduces a unique combination of properties. The sulfone group is a stable, polar, and non-basic functional group that can act as a hydrogen bond acceptor, potentially influencing the conformational preferences of the resulting peptidomimetic and its interactions with biological targets.[3] Furthermore, the ethyl linker provides flexibility and appropriate spacing for the sulfone group to project from the piperazinone core. This building block serves as a versatile tool for medicinal chemists to explore new chemical space and develop peptidomimetics with enhanced stability, solubility, and tailored biological activity.
Synthesis of 1-(2-Methylsulfonylethyl)piperazin-2-one
The synthesis of 1-(2-Methylsulfonylethyl)piperazin-2-one is readily achieved via a Michael addition reaction between piperazin-2-one and methyl vinyl sulfone. This aza-Michael reaction is a robust and high-yielding transformation, making the building block accessible for research and development.[4]
Application Notes & Protocols: Strategic Coupling Reactions of 1-(2-Methylsulfonylethyl)piperazin-2-one for Advanced Drug Discovery Scaffolds
Introduction The piperazine ring and its derivatives, such as piperazin-2-one, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their prevalence in FDA-approved drugs stems from their ability to imp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The piperazine ring and its derivatives, such as piperazin-2-one, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their prevalence in FDA-approved drugs stems from their ability to impart favorable physicochemical properties, including aqueous solubility and metabolic stability, while providing versatile synthetic handles for molecular diversification.[3][4]
This guide focuses on a specific, highly functionalized building block: 1-(2-Methylsulfonylethyl)piperazin-2-one . This molecule presents a unique synthetic platform. The N4 position is occupied by a 2-methylsulfonylethyl group, which can influence polarity and ADME properties. The key reactive center for subsequent diversification is the secondary amide nitrogen (N1) within the lactam ring. Coupling reactions at this N1 position are critical for generating libraries of novel N-aryl and N-heteroaryl piperazinones, a structural motif present in numerous biologically active agents.[5][6]
The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed technical guide, including mechanistic insights and step-by-step protocols, for the most effective coupling reactions involving this scaffold. We will primarily focus on robust, modern catalytic methods that offer broad substrate scope and functional group tolerance, essential for complex molecule synthesis in drug discovery programs.
The primary synthetic challenge in functionalizing 1-(2-Methylsulfonylethyl)piperazin-2-one is the selective formation of a new bond at the N1 amide position. Unlike a more nucleophilic secondary amine, the N1-H bond is part of a lactam system, rendering it less reactive. Direct alkylation or acylation is often difficult and requires harsh conditions. Therefore, modern cross-coupling catalysis is the strategy of choice.
The two premier strategies for this transformation are:
Palladium-Catalyzed Buchwald-Hartwig Amination: The gold standard for forming C-N bonds, especially with less nucleophilic amines and amides. Its broad tolerance for various functional groups makes it indispensable in medicinal chemistry.[7]
Copper-Catalyzed Ullmann (or Chan-Lam) Coupling: A classical and often cost-effective alternative. The Chan-Lam variant, which utilizes boronic acids, is particularly useful as it can be performed under milder, often aerobic, conditions.[8]
These methods allow for the strategic introduction of diverse aryl and heteroaryl moieties, enabling the systematic exploration of structure-activity relationships (SAR).
Figure 1: Strategic workflow for diversifying the core scaffold.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine (or amide) and an aryl halide or triflate.[7] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amide, and finally, reductive elimination to form the N-aryl product and regenerate the Pd(0) catalyst.[5]
The success of this reaction, particularly with challenging substrates like lactams, hinges on the choice of ligand. Sterically hindered, electron-rich biarylphosphine ligands are essential. They promote the challenging reductive elimination step and stabilize the active catalytic species, leading to higher yields and broader substrate scope.[9] For the N-arylation of piperazinones, ligands such as XPhos, RuPhos, or BrettPhos are excellent starting points. A strong, non-nucleophilic base is required to deprotonate the amide N-H, which is significantly less acidic than an amine N-H.
Detailed Protocol: N-Arylation with an Aryl Bromide
This protocol is a generalized starting point adapted from established methods for the N-arylation of related lactam systems.[9] Optimization may be required for specific substrates.
Materials
Reagent
M.W.
Amount (mmol)
Equivalents
Purpose
1-(2-Methylsulfonylethyl)piperazin-2-one
220.28
0.5
1.0
Substrate
Aryl Bromide
-
0.6
1.2
Coupling Partner
Pd₂(dba)₃
915.72
0.01
0.02 (2 mol% Pd)
Catalyst Precursor
XPhos
476.62
0.024
0.048 (4.8 mol%)
Ligand
Cesium Carbonate (Cs₂CO₃)
325.82
1.0
2.0
Base
| Anhydrous Dioxane | - | 5 mL | - | Solvent |
Procedure
Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 1-(2-Methylsulfonylethyl)piperazin-2-one (110 mg, 0.5 mmol), the aryl bromide (0.6 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (11.4 mg, 0.024 mmol), and cesium carbonate (326 mg, 1.0 mmol).
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
Scientist's Note: The reaction progress should be monitored by TLC or LC-MS to determine completion.
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-aryl product.
Figure 2: Experimental workflow for Buchwald-Hartwig N-Arylation.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
No Reaction / Low Conversion
Inactive catalyst or insufficient base strength.
Use a fresh bottle of Pd₂(dba)₃. Ensure Cs₂CO₃ is dry. Consider a stronger base like K₃PO₄.
Poor quality solvent.
Use freshly distilled or commercially available anhydrous, inhibitor-free solvent.
Ineffective ligand.
For electron-rich aryl halides, try a different ligand like RuPhos.
Dehalogenation of Aryl Halide
Reaction temperature too high or prolonged.
Monitor the reaction closely and stop once the starting material is consumed. Reduce temperature to 90-100 °C.
Product Degradation
Product is sensitive to heat or base.
Reduce reaction temperature and time. Consider a milder base if possible, though this may slow the reaction.
The Chan-Lam coupling reaction provides an excellent, often milder, alternative to palladium-catalyzed methods.[8] It typically involves the coupling of an N-H bond with an arylboronic acid in the presence of a copper(II) salt, such as copper(II) acetate. A key advantage is that these reactions can often be run in the presence of air and do not always require strictly anhydrous solvents, making them operationally simpler. This method is particularly attractive from a process chemistry perspective due to the lower cost and toxicity of copper compared to palladium.
Detailed Protocol: N-Arylation with an Arylboronic Acid
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-Methylsulfonylethyl)piperazin-2-one (110 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), and copper(II) acetate (91 mg, 0.5 mmol).
Solvent and Base Addition: Add dichloromethane (5 mL) followed by pyridine (81 µL, 1.0 mmol).
Scientist's Note: The flask can be left open to the air or loosely capped. Molecular sieves can be added to absorb water generated from the boronic acid, which may improve yields.
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The reaction mixture will typically turn from blue to green.
Work-up: Once the reaction is complete (as determined by LC-MS), dilute the mixture with DCM (20 mL). Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.
Section 4: Amide Bond Formation as a Complementary Strategy
While the primary focus is coupling at the N1 position, the piperazine scaffold is also amenable to amide bond formation, a cornerstone reaction in medicinal chemistry.[10] For instance, if a synthetic route involves a carboxylic acid-bearing analogue of the piperazine core, standard peptide coupling reagents can be employed. This protocol is included for completeness, illustrating a fundamental coupling reaction relevant to the broader class of piperazine-based drug candidates.[11]
General Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes the coupling of a generic piperazine amine with a carboxylic acid.
Procedure
Acid Activation: Dissolve the carboxylic acid (1.0 eq) in DCM or DMF. Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir at room temperature for 30-60 minutes.
Amine Addition: Add the piperazine derivative (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the activated acid mixture.
Reaction: Stir at room temperature for 4-12 hours until the reaction is complete.
Work-up and Purification: Perform a standard aqueous work-up followed by purification via column chromatography.
Section 5: Characterization of Coupled Products
Confirmation of successful coupling is achieved through standard analytical techniques:
¹H and ¹³C NMR: The most definitive method. Look for the disappearance of the N1-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the introduced aryl or heteroaryl group.
LC-MS and HRMS: Used to confirm the mass of the desired product, providing strong evidence of a successful reaction and confirming the molecular formula.
Conclusion
1-(2-Methylsulfonylethyl)piperazin-2-one is a valuable and versatile scaffold for modern drug discovery. The application of robust palladium- and copper-catalyzed N-arylation reactions provides a reliable and efficient pathway to generate diverse libraries of novel chemical entities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic campaigns, accelerating the discovery of next-generation therapeutics.
References
Benchchem. Application Notes and Protocols for N-arylation of Piperazine-2-thione.
Elsevier Science Ltd. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Academia.edu.
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]
American Chemical Society. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
Semantic Scholar. (1999). Sequential mono-N-arylation of piperazine nitrogens. Part 1: A simplified method and its application to the preparation of a key N,N′-biaryl piperazine antifungal intermediate. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
Sci-Hub. Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine. Available from: [Link]
ACS Publications. (2026). Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. Journal of Medicinal Chemistry. Available from: [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025).
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
Google Patents. US20070213534A1 - Process for the Manufacture of fused piperazin-2-one derivatives.
HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]
ResearchGate. (2019). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Available from: [Link]
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available from: [Link]
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
PMC. (2017). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Available from: [Link]
NIH. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Available from: [Link]
ResearchGate. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Available from: [Link]
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]
Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]
Effect of the amide fragment on 5-HT1A receptor activity of some analogs of MP 3022. Available from: [Link]
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
Application Notes and Protocols: Solvent Selection for Reactions of 1-(2-Methylsulfonylethyl)piperazin-2-one
Introduction 1-(2-Methylsulfonylethyl)piperazin-2-one is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a piperazin-2-one moiety, a common scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
1-(2-Methylsulfonylethyl)piperazin-2-one is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a piperazin-2-one moiety, a common scaffold in various biologically active compounds, and a methylsulfonyl ethyl group, which can act as a Michael acceptor. The judicious selection of a solvent is paramount for controlling reaction kinetics, selectivity, and yield when utilizing this versatile building block. This document provides a comprehensive guide to solvent selection for key reactions involving 1-(2-Methylsulfonylethyl)piperazin-2-one, grounded in mechanistic principles and supported by established protocols for analogous structures.
The piperazin-2-one ring offers sites for N-alkylation and other modifications, while the vinyl sulfone precursor, divinyl sulfone, is known to react with nucleophiles such as amines.[1][2] The ethylsulfonyl group in the target molecule can be considered a masked vinyl sulfone, which can be formed in situ under basic conditions, rendering the molecule susceptible to Michael addition. Vinyl sulfones are effective Michael acceptors and have been utilized in the development of covalent inhibitors in drug discovery.[3] The choice of solvent will profoundly influence the solubility of reactants, the rate of reaction, and in some cases, the reaction pathway itself.
Physicochemical Properties and their Implications for Solvent Choice
The structure of 1-(2-Methylsulfonylethyl)piperazin-2-one suggests a polar molecule with hydrogen bond accepting capabilities (the sulfonyl and amide oxygens) and a hydrogen bond donor at the N4-position of the piperazinone ring (if unsubstituted). Piperazine itself is highly soluble in water and other polar solvents like ethanol and methanol.[4] The presence of the methylsulfonyl group is expected to enhance its polarity.
Table 1: General Solvent Properties and Their Relevance
Solvent Class
Examples
Polarity
Boiling Point (°C)
Key Considerations for 1-(2-Methylsulfonylethyl)piperazin-2-one Reactions
Protic
Water, Ethanol, Methanol, Isopropanol
High
65 - 100
Excellent for dissolving polar reactants and salts. Can participate in hydrogen bonding, potentially solvating and stabilizing charged intermediates. May act as a nucleophile in some cases.
Aprotic Polar
DMF, DMSO, Acetonitrile, THF
High
61 - 189
Good at solvating polar molecules and cations. Generally non-reactive. High boiling points of DMF and DMSO allow for reactions at elevated temperatures.
Aprotic Nonpolar
Toluene, Hexane, Dichloromethane
Low
69 - 111
Suitable for reactions involving nonpolar reagents or when removal of water is necessary (e.g., Dean-Stark conditions). Solubility of the primary substrate may be limited.
Core Reactions and Solvent Selection Rationale
N-Alkylation at the N4-Position
The secondary amine within the piperazin-2-one ring is a nucleophilic site amenable to alkylation. The choice of solvent for this reaction is critical to ensure sufficient solubility of the starting material and to facilitate the SN2 reaction.
Caption: N-Alkylation Workflow.
Objective: To synthesize N4-benzyl-1-(2-Methylsulfonylethyl)piperazin-2-one.
Materials:
1-(2-Methylsulfonylethyl)piperazin-2-one
Benzyl bromide
Potassium carbonate (K₂CO₃)
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Ethyl acetate
Brine
Procedure:
To a solution of 1-(2-Methylsulfonylethyl)piperazin-2-one (1.0 eq) in anhydrous acetonitrile or DMF (10 mL/mmol), add potassium carbonate (1.5 eq).
Stir the suspension at room temperature for 15 minutes.
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until completion (typically 4-12 hours).
Cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Acetonitrile (CH₃CN): A polar aprotic solvent that provides good solubility for the starting material and the alkylating agent. Its boiling point (82 °C) is suitable for heating the reaction to a moderate temperature to increase the reaction rate.
Dimethylformamide (DMF): Another excellent polar aprotic solvent that can be used, especially if solubility issues are encountered in acetonitrile. Its higher boiling point (153 °C) allows for higher reaction temperatures if required for less reactive alkyl halides.[5] The use of a base like K₂CO₃ is common in such N-alkylation reactions.[6]
Michael Addition to the In Situ Generated Vinyl Sulfone
Under basic conditions, 1-(2-Methylsulfonylethyl)piperazin-2-one can undergo an elimination reaction to form an N-substituted vinyl sulfone, which is a potent Michael acceptor. This allows for the addition of various nucleophiles.
Caption: Solvent selection for Michael addition.
Objective: To synthesize the adduct of 1-(2-Methylsulfonylethyl)piperazin-2-one with benzyl mercaptan.
Materials:
1-(2-Methylsulfonylethyl)piperazin-2-one
Benzyl mercaptan
Triethylamine (Et₃N)
Ethanol (EtOH)
Diethyl ether
Procedure:
Dissolve 1-(2-Methylsulfonylethyl)piperazin-2-one (1.0 eq) in ethanol (15 mL/mmol).
Add triethylamine (1.2 eq) to the solution.
Add benzyl mercaptan (1.1 eq) and stir the mixture at room temperature.
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
Upon completion, concentrate the reaction mixture under reduced pressure.
Triturate the residue with diethyl ether to precipitate the product.
Filter the solid and wash with cold diethyl ether to obtain the pure product.
Ethanol (EtOH): A polar protic solvent is ideal for this reaction. It readily dissolves the starting material and the amine base. For reactions involving the addition of amines to vinyl sulfones, polar aprotic solvents have also been shown to be effective.[1] However, for thiol additions, a protic solvent can help to protonate the intermediate carbanion, facilitating the reaction. The choice of a protic solvent also aligns with the general solubility of piperazine-containing compounds.[7]
Conclusion
The selection of an appropriate solvent is a critical parameter in designing successful synthetic routes involving 1-(2-Methylsulfonylethyl)piperazin-2-one. For N-alkylation reactions, polar aprotic solvents such as acetonitrile and DMF are recommended to promote the SN2 reaction while ensuring good solubility. For Michael addition reactions, the choice of solvent is dependent on the nature of the nucleophile, with polar protic solvents like ethanol being suitable for additions of thiols and amines. The protocols and rationales provided herein serve as a foundational guide for researchers and scientists in the field of drug development to effectively utilize this versatile chemical entity.
References
Journal of the Chemical Society B: Physical Organic. The addition of amines to vinyl sulphones and sulphonamides.
ResearchGate. The vinyl sulfone group (red) reacts with primary amines, preferably on... | Download Scientific Diagram.
ACS Publications. Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines | Journal of the American Chemical Society. [Link]
RSC Publishing. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. [Link]
PMC. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. [Link]
NIH. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]
Google Patents.
ResearchGate. (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]
ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]
Thieme Chemistry. Synthesis of Piperazin-2-ones. [Link]
Technical Support Center: A Guide to Purifying 1-(2-Methylsulfonylethyl)piperazin-2-one
Welcome to the technical support center for the purification of 1-(2-Methylsulfonylethyl)piperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 1-(2-Methylsulfonylethyl)piperazin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges you might encounter during the purification of this highly polar, functionalized piperazin-2-one derivative. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
I. Understanding the Molecule: Physicochemical Properties and Challenges
1-(2-Methylsulfonylethyl)piperazin-2-one is a unique molecule presenting a specific set of purification challenges. Its structure combines a polar piperazin-2-one core with a flexible and highly polar methylsulfonylethyl side chain.
High Polarity: The presence of the sulfone group, the amide within the piperazin-2-one ring, and the tertiary amine makes the molecule highly soluble in polar solvents and potentially challenging to handle with traditional normal-phase chromatography.
Basicity: The nitrogen atom at the 4-position of the piperazin-2-one ring is basic, which can lead to tailing in silica gel chromatography.
Potential for Hydrogen Bonding: The amide and sulfone functionalities can participate in hydrogen bonding, influencing solubility and chromatographic behavior.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis and purification of 1-(2-Methylsulfonylethyl)piperazin-2-one.
Q1: What are the likely impurities I should expect in my crude 1-(2-Methylsulfonylethyl)piperazin-2-one?
A1: Impurities can originate from starting materials, side-reactions, or degradation. A plausible synthetic route involves the reaction of piperazin-2-one with 2-chloroethyl methyl sulfone or methyl vinyl sulfone. Based on this, you can anticipate the following impurities:
2-Chloroethyl methyl sulfone or Methyl vinyl sulfone
Side-Reaction Byproducts:
1,4-bis(2-Methylsulfonylethyl)piperazin-2-one: This disubstituted byproduct can form if the starting piperazin-2-one reacts at both nitrogen atoms. While the amide nitrogen is significantly less nucleophilic, under certain conditions, this is a possibility. A similar phenomenon of disubstitution is observed in piperazine chemistry.[2]
Polymerization products of methyl vinyl sulfone: If using methyl vinyl sulfone, it can polymerize under basic conditions.
Degradation Products:
Hydrolysis of the amide bond in the piperazin-2-one ring can occur under strong acidic or basic conditions, leading to ring-opened products.
Q2: My compound streaks badly on silica gel TLC plates. What is causing this and how can I fix it?
A2: Streaking, or tailing, on silica gel is a common issue with basic compounds like your N-substituted piperazin-2-one. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic performance.
Solutions:
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
Triethylamine (TEA): Typically, 0.1-1% (v/v) TEA is added to the mobile phase.
Ammonia: A mobile phase containing a small percentage of ammonium hydroxide in an organic solvent can also be effective.
Use of Deactivated Silica: Consider using silica gel that has been treated to reduce the number of acidic sites.
Alternative Stationary Phases: If streaking persists, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.
Q3: I am struggling to remove a very polar impurity that co-elutes with my product in reversed-phase HPLC. What are my options?
A3: Co-elution of polar compounds in reversed-phase chromatography is a frequent challenge. Here are several strategies to improve separation:
Method Optimization:
Gradient Modification: A shallower gradient can increase the resolution between closely eluting peaks.
Mobile Phase pH: The charge state of your compound and impurities can be manipulated by adjusting the pH of the mobile phase. Experiment with different pH values to see if you can induce a change in retention time for either your product or the impurity.
Alternative Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of your separation.
Alternative Chromatographic Techniques:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds. It uses a polar stationary phase (like silica or a bonded diol phase) with a high organic content mobile phase. Water acts as the strong eluting solvent.
Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and charged molecules.
III. Troubleshooting Guide: Purification Workflows
This section provides detailed protocols and troubleshooting for the most common purification techniques you will likely employ.
Workflow 1: Recrystallization
Recrystallization is a powerful and cost-effective purification method for solid compounds. The key is to find a suitable solvent or solvent system.
Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Potential solvents for your compound could include isopropanol, ethanol, or acetonitrile.
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to your crude material to fully dissolve it.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
Problem
Possible Cause
Solution
No crystals form upon cooling.
The solution is not saturated; too much solvent was used.
Boil off some of the solvent to concentrate the solution and try cooling again.
The compound is an oil at the recrystallization temperature.
Try a lower boiling point solvent or a two-solvent recrystallization system.
Product "oils out" instead of crystallizing.
The boiling point of the solvent is higher than the melting point of the compound.
Use a lower boiling point solvent.
The solution is supersaturated.
Heat the solution to redissolve the oil, then allow it to cool more slowly. Adding a seed crystal can help.
Low recovery of purified product.
The compound has significant solubility in the cold solvent.
Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.
Poor purity after recrystallization.
Inefficient removal of impurities.
Ensure slow crystal growth for better exclusion of impurities. A second recrystallization may be necessary. Consider a different solvent where the impurity has higher solubility.
This method is useful when no single solvent is ideal.[3]
Solvent Selection: Find a pair of miscible solvents. In one solvent ("good" solvent), your compound is soluble. In the other ("bad" solvent), your compound is insoluble.
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent.
Addition of "Bad" Solvent: While the solution is hot, add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation).
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
Crystallization, Isolation, and Drying: Follow steps 4-7 from the single-solvent protocol.
Workflow 2: Flash Column Chromatography
Flash chromatography is a standard technique for purifying compounds in a research setting. Given the polarity of 1-(2-Methylsulfonylethyl)piperazin-2-one, a modified approach may be necessary.
Diagram: Troubleshooting Logic for Flash Chromatography
Caption: Troubleshooting workflow for flash chromatography of 1-(2-Methylsulfonylethyl)piperazin-2-one.
Experimental Protocol: Normal-Phase Flash Chromatography with Basic Modifier
TLC Analysis: Develop a suitable mobile phase using TLC. Start with a mixture of dichloromethane (DCM) and methanol (MeOH). Add 0.1-1% triethylamine (TEA) to the mobile phase to prevent streaking. Aim for an Rf value of ~0.3 for your product.
Column Packing: Pack a silica gel column with your chosen eluent.
Sample Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the top of the column (dry loading). Alternatively, dissolve the sample in a minimum amount of a strong solvent (like DCM/MeOH) and load it onto the column (wet loading).
Elution: Run the column with your chosen mobile phase, collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
For very polar compounds, HILIC can be more effective than normal-phase or reversed-phase chromatography.
Stationary Phase: Use a polar stationary phase such as silica gel or a diol-bonded phase.
Mobile Phase: The mobile phase consists of a high percentage of a non-polar solvent (like acetonitrile) and a small percentage of a polar solvent (like water).
Elution: In HILIC, the more polar the compound, the more it is retained. Elution is typically achieved by increasing the percentage of the polar solvent (water).
Fraction Collection and Analysis: As with normal-phase chromatography, collect and analyze fractions to isolate your product.
IV. Analytical Methods for Purity Assessment
After purification, it is crucial to assess the purity of your 1-(2-Methylsulfonylethyl)piperazin-2-one.
Diagram: Purity Analysis Workflow
Caption: Workflow for assessing the purity of 1-(2-Methylsulfonylethyl)piperazin-2-one.
High-Performance Liquid Chromatography (HPLC):
Reversed-Phase HPLC: A C18 column is a good starting point. A mobile phase of water and acetonitrile or methanol with a suitable buffer or acid modifier (like 0.1% formic acid or trifluoroacetic acid) is typically used.
Detection: If your compound has a chromophore, UV detection is suitable. If not, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used. Given that piperazin-2-one itself does not have a strong UV chromophore, derivatization or mass-based detection might be necessary for sensitive analysis.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities. The presence of unexpected signals can indicate the presence of residual solvents or byproducts.
Mass Spectrometry (MS):
MS will confirm the molecular weight of your compound. Coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying and quantifying impurities.
This technical support guide provides a comprehensive framework for troubleshooting the purification of 1-(2-Methylsulfonylethyl)piperazin-2-one. By understanding the underlying chemical principles and having detailed protocols at your disposal, you will be better equipped to obtain this challenging molecule in high purity.
V. References
Janeček, M., Perjési, P., & Hrobárik, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 564. [Link]
Pollard, C. B., & MacDowell, L. G. (1950). U.S. Patent No. 2,525,223. Washington, DC: U.S. Patent and Trademark Office.
Stanton, M. G., & Gfesser, G. A. (2002). Preparation of Substituted Piperazinones via Tandem Reductive amination-(N,N'-acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201-1204. [Link]
Langen, H., et al. (2007). U.S. Patent Application No. 10/571,833.
Wang, Z., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Molecules, 23(11), 2919. [Link]
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426. [Link]
Comenius University. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives. Retrieved from [Link]
Aires-Barros, M. R., & Azevedo, A. M. (2022). Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview. Molecules, 27(5), 1588. [Link]
Sherman, E. S., et al. (2012). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 134(32), 13428-13435. [Link]
Carlone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones. Organic Letters, 25(8), 1338-1343. [Link]
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 140-31-8 1-(2-Aminoethyl)piperazine Impurity. Retrieved from [Link]
Khan, I., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 29(2), 438. [Link]
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
Analytice. (n.d.). Piperazin - Analysis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]
Fernandez-Megia, E., et al. (2012). Hydrophobic interaction chromatography for purification of monoPEGylated RNase A. Journal of Chromatography A, 1241, 65-71. [Link]
Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][5][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]
Bentz, H., & Piez, K. A. (1981). The Chromatographic Purification of Native Types I, II, and III Collagens. Journal of Biological Chemistry, 256(1), 402-406. [Link]
Technical Support Center: Optimizing N-Alkylation of Piperazin-2-one Derivatives
Welcome to the technical support center for the N-alkylation of piperazin-2-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged sc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the N-alkylation of piperazin-2-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged scaffold. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested methodologies to ensure your success in synthesizing these valuable compounds.
Understanding the Core Chemistry: N1 vs. N4 Reactivity
The piperazin-2-one ring contains two distinct nitrogen atoms available for alkylation: the N1 nitrogen, which is part of an amide (lactam), and the N4 nitrogen, which is a secondary amine. This difference is fundamental to developing a successful alkylation strategy.
N4 (Amine): This nitrogen is more nucleophilic and basic. It will readily react with electrophiles like alkyl halides in a standard SN2 reaction. For most applications, N4 is the primary site for functionalization.
N1 (Amide): The lone pair of electrons on the N1 nitrogen is delocalized into the adjacent carbonyl group, making it significantly less nucleophilic and less basic than the N4 amine. Alkylation at this position is more challenging and requires specific conditions, typically involving deprotonation with a strong base.
This inherent reactivity difference is the key to achieving regioselectivity. Direct alkylation of an unprotected piperazin-2-one will almost exclusively occur at the N4 position.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when planning an N-alkylation experiment.
Q1: I want to alkylate my piperazin-2-one. Which nitrogen will react?
A: Under standard alkylation conditions (e.g., an alkyl halide with a mild base like K₂CO₃ in a polar aprotic solvent), the N4-amine nitrogen will be selectively alkylated due to its significantly higher nucleophilicity compared to the N1-amide nitrogen.
Q2: How do I prevent di-alkylation or the formation of quaternary salts at the N4 position?
A: Over-alkylation is a common side reaction.[1] To prevent it, you can:
Control Stoichiometry: Use a slight excess of the piperazin-2-one starting material relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of the amine).
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, favoring mono-alkylation.[2]
Use Reductive Amination: Instead of an alkyl halide, react the piperazin-2-one with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This method is highly selective for mono-alkylation and avoids the possibility of forming quaternary salts.[3][4]
Q3: How can I achieve selective alkylation at the N1 (amide) position?
A: This is a more complex transformation that requires protecting the more reactive N4 nitrogen first. A typical strategy involves:
Protect the N4-amine, for example, with a benzyl (Bn) group.
Deprotonate the N1-amide with a strong base (e.g., NaH, LHMDS) in an anhydrous polar aprotic solvent (e.g., THF, DMF).
Add the alkylating agent to react with the resulting N1-anion.
Remove the N4-protecting group (e.g., via hydrogenolysis for a benzyl group).
Q4: My N-alkylated product is highly water-soluble and difficult to extract. What can I do?
A: The basic nature of the N4-amine can lead to protonation during acidic workups, making the product highly soluble in the aqueous layer.[4]
Basify Carefully: During the workup, adjust the pH of the aqueous layer to >10 using a base like NaOH or K₂CO₃ before extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate.
Use a Different Solvent: For particularly polar products, continuous extraction or using more polar solvents like butanol may be necessary.
Salt Precipitation: In some cases, precipitating the product as a specific salt (e.g., diacetate) from a non-polar solvent can be an effective purification strategy.[5]
Experimental Workflow & Decision Making
The following diagram outlines the logical steps and key decision points when planning the N-alkylation of a piperazin-2-one derivative.
Caption: Decision workflow for N1 vs. N4 alkylation.
Troubleshooting Guide
Problem / Symptom
Potential Cause
Recommended Solution & Explanation
Low or No Conversion (Significant starting material remains)
1. Ineffective Alkylating Agent: The alkyl halide (R-X) may be unreactive (e.g., R-Cl) or has degraded.
Solution: Switch to a more reactive halide (iodide > bromide > chloride). If using a bromide, consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[6] Ensure the alkylating agent is pure and has been stored correctly.
2. Insufficient Base Strength or Solubility: The base (e.g., K₂CO₃) is not strong enough to neutralize the H-X formed, or it is not soluble in the reaction solvent.
Solution: Switch to a stronger or more soluble base. For standard N4-alkylation, bases like cesium carbonate (Cs₂CO₃) or an organic base like diisopropylethylamine (DIPEA) can be more effective. For N1-alkylation, a much stronger base like sodium hydride (NaH) is required to deprotonate the amide.
3. Low Reaction Temperature: The activation energy for the reaction is not being met.
Solution: Gently heat the reaction. Many N-alkylations proceed well between room temperature and 80 °C.[7] Microwave-assisted synthesis can also significantly accelerate the reaction.[3]
Poor Regioselectivity (Mixture of N1 and N4 alkylated products)
1. Highly Reactive Electrophile/Harsh Conditions: Under very forcing conditions (e.g., strong base, high temperature), some N1-alkylation may occur even if N4 is the primary target.
Solution: Use milder conditions. If targeting N4, ensure the base is not strong enough to significantly deprotonate the N1-amide (e.g., use K₂CO₃, not NaH). To guarantee exclusive N4-alkylation, protect the N1 position first, for instance, with a Boc group.[8]
Over-alkylation at N4 (Formation of quaternary ammonium salt)
1. Excess Alkylating Agent: Using too much of the electrophile drives the reaction past mono-alkylation.
Solution: Use 1.0-1.1 equivalents of the alkylating agent.[2] Alternatively, use a slight excess of the piperazin-2-one starting material.
2. High Reactivity of N4-Alkylated Product: The N4-alkylated product can sometimes be more nucleophilic than the starting material, leading to a second alkylation.
Solution: This is a classic issue in amine alkylation. The best alternative is to switch to reductive amination, which is inherently self-limiting and cannot form quaternary salts.[4]
Product Degradation (Unidentifiable byproducts, potential lactam ring opening)
1. Harsh Basic or Acidic Conditions: Strong bases or acids, especially at elevated temperatures, can hydrolyze the N1-C2 amide bond.
Solution: Avoid unnecessarily strong reagents. Use the mildest base that effectively promotes the reaction. During workup, avoid prolonged exposure to strong acids or bases. If a protecting group must be removed, choose one with orthogonal cleavage conditions (e.g., hydrogenolysis for Bn, mild acid for Boc).[3]
Difficult Purification (Product remains in aqueous layer, streaks on silica gel)
1. High Polarity and Basicity: The product is a polar, basic amine that can form salts or bind strongly to silica gel.[9]
Solution: For extraction, ensure the aqueous phase is strongly basic (pH >10). For chromatography, deactivate the silica gel by adding a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent. This prevents peak tailing by competing for the acidic silanol sites on the stationary phase.[9]
Key Protocols
Protocol 1: Standard N4-Alkylation of Piperazin-2-one
This protocol describes the direct alkylation of the N4-amine using a common alkyl halide.
Mechanism: SN2 Nucleophilic Substitution
Caption: SN2 alkylation at the N4 position.
Step-by-Step Procedure:
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
Solvent: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.5 M.
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) to the stirring suspension at room temperature.
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate or DCM (3x).
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel, often using a gradient of methanol in DCM.
Protocol 2: Selective N4-Alkylation via Reductive Amination
This protocol is an excellent alternative to direct alkylation, especially for preventing over-alkylation.
Step-by-Step Procedure:
Setup: In a round-bottom flask, dissolve the piperazin-2-one (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Acid (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The reaction is often mildly exothermic.
Reaction: Stir at room temperature for 6-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).
Washing & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Summary of Common Reaction Conditions
Parameter
Condition 1
Condition 2
Condition 3
Rationale & Comments
Alkylation Method
SN2 with Alkyl Halide
Reductive Amination
SN2 with Alkyl Halide
SN2 is classic but risks over-alkylation. Reductive amination is milder and more controlled.[3]
Substrate
Piperazin-2-one
Piperazin-2-one
N1-Boc-Piperazin-2-one
Protecting the N1-amide with a Boc group ensures exclusive and clean N4-alkylation, simplifying purification.[3]
Electrophile
Alkyl Bromide/Iodide
Aldehyde/Ketone
Alkyl Bromide/Iodide
Alkyl iodides are more reactive than bromides. Aldehydes are used for reductive amination.[6][10]
Base
K₂CO₃ / Cs₂CO₃
None (or cat. AcOH)
DIPEA / K₂CO₃
Inorganic bases are common and effective. Reductive amination does not require a stoichiometric base. DIPEA is a non-nucleophilic organic base.
Solvent
DMF / Acetonitrile
DCM / DCE
DMF / DCM
Polar aprotic solvents are preferred for SN2 reactions. Chlorinated solvents work well for reductive amination.
Temperature
25 - 80 °C
25 °C
25 °C
Heating can accelerate SN2 reactions but may increase side products. Reductive aminations often proceed well at room temperature.
Primary Outcome
Good yield, risk of over-alkylation.
High yield, excellent selectivity for mono-alkylation.
Excellent yield and selectivity, requires extra protection/deprotection steps.
The choice of method depends on the desired purity, scale, and tolerance for additional synthetic steps.[3][4]
References
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. The Royal Society of Chemistry.
Syntheses and transformations of piperazinone rings. A review. (2002).
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
A Simple Synthesis of N-Alkylpiperazines. (2024).
Technical Support Center: Purification of 1-(Piperazin-2-yl)ethanol. Benchchem.
Methods for the catalytic synthesis of piperazine. (2022). SciSpace.
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). NIH.
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). MDPI.
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Macmillan Group - Princeton University.
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
Method for preparing n-alkyl-piperazines. (2014).
Piperazin-2-one | Intermedi
Synthesis of Piperazines by C-H Functionaliz
Direct N1-monosubstitution of piperazine.
Procedure for N-alkylation of Piperidine? (2017).
Efficient Methodology for Selective Alkylation of Hydrazine Deriv
Purification of piperazine. (1959).
Protecting Groups in Peptide Synthesis: A Detailed Guide. Benchchem.
N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. (2021). PMC.
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N ... (2007). Semantic Scholar.
Synthesis of piperazines. Organic Chemistry Portal.
Process for the N-monoalkylation of piperazine. (1960).
Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. (2020). ChemRxiv.
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (1954). University of Florida.
Technical Support Center: Crystallization of 1-(2-Methylsulfonylethyl)piperazin-2-one
This is a technical support guide designed for researchers and process chemists working with 1-(2-Methylsulfonylethyl)piperazin-2-one . Status: Operational | Tier: Level 3 (Process Chemistry) Topic: Troubleshooting Isola...
Chemical Class: Polar Heterocycle / Sulfone-Lactam.
Physicochemical Behavior: This molecule possesses two highly polar motifs: a lactam (rigid, hydrogen-bond acceptor/donor) and a methylsulfonyl group (strong dipole, H-bond acceptor).
Primary Challenge:Oiling Out (Liquid-Liquid Phase Separation). The flexible ethyl linker combined with high polarity often leads to the formation of a metastable oil phase rather than a crystalline lattice, particularly in the presence of water or protic impurities.
Quick Diagnostic: Why is your crystallization failing?
Symptom
Probable Cause
Immediate Action
Oiling Out
Solvent system too polar; cooling too rapid; supersaturation too high.[1]
Re-heat to dissolve oil. Add seed crystals at . Switch to "Dual-Solvent" protocol.
Gelation
Formation of solvates or hydrogen-bond networks in alcohols.[1]
Evaporate to dryness. Switch to IPA/EtOAc or ACN/MTBE .
Sticky Solid
Hygroscopicity or residual solvent entrapment.
Dry under vacuum at with trap. Check for amorphous phase via XRPD.
Troubleshooting Workflows
Issue A: The "Oiling Out" Loop
Scenario: You cool the reaction mixture, and instead of white crystals, a yellow/orange oil separates at the bottom.
Mechanism: The thermodynamic barrier to nucleation is higher than the barrier to phase separation. The system enters a "metastable oiling zone" before it hits the solubility curve.
Protocol 1: The "Cloud Point" Seeding Method
Dissolution: Dissolve the crude oil in the minimum amount of hot solvent (Recommended: Isopropanol (IPA) or Ethanol ) at
.
Anti-solvent Addition: Dropwise add hot anti-solvent (e.g., Ethyl Acetate or MTBE ) until a faint, persistent cloudiness appears.
Clear & Seed: Add a few drops of the good solvent (alcohol) to just clear the cloudiness.
Seeding: Add pure seed crystals (0.5 - 1.0 wt%) immediately. Note: If you lack seeds, scratch the glass wall vigorously or use a sonication probe for 10 seconds.
Scenario: The product crystallizes but retains a yellow color or shows "vinyl" peaks in NMR (
ppm).
Mechanism: The precursor Methyl Vinyl Sulfone is a Michael acceptor and can polymerize or occlude within the crystal lattice.
Protocol 2: Scavenger Wash
Reslurry: Suspend the crude solid in Ethyl Acetate (EtOAc) (5 vol).
Digestion: Heat to
for 1 hour. This dissolves surface impurities without fully dissolving the product (if yield loss is acceptable) or fully dissolve and recrystallize.
Filtration: Filter hot (if performing a slurry wash) or cool slowly (if recrystallizing).
Wash: Wash the cake with MTBE (Methyl tert-butyl ether) to remove lipophilic sulfone impurities.
Solvent Selection Matrix
Based on the polarity of the sulfone and lactam moieties, the following solvent systems are thermodynamically favored.
System Type
Solvent A (Good)
Solvent B (Anti-Solvent)
Suitability
Notes
Primary Recryst
Ethanol (EtOH)
Ethyl Acetate (EtOAc)
⭐⭐⭐⭐⭐ (High)
Best balance of yield and purity.[1] Standard for polar lactams.
High Polarity
Methanol (MeOH)
MTBE
⭐⭐⭐⭐ (Med)
Good for very crude material, but yield may be lower due to high solubility in MeOH.[1]
Aprotic
Acetonitrile (ACN)
Toluene
⭐⭐⭐ (Med)
Use if avoiding protic solvents (e.g., to prevent solvate formation).[1]
Avoid
Water
-
⚠️ Risk
High solubility; difficult to dry; risk of hydrate formation.[1]
Avoid
Hexane/DCM
-
⚠️ Risk
"Oiling out" is almost guaranteed due to extreme polarity difference.
Visual Troubleshooting Guide
The following logic tree describes the decision process for rescuing a failed crystallization batch.
Caption: Decision tree for selecting solvent systems and remediating oiling-out events.
Frequently Asked Questions (FAQs)
Q1: The compound is extremely hygroscopic. How do I handle it?A: Sulfone-lactams often form hydrates.[1]
Prevention: Avoid water in your solvent system. Use anhydrous Ethanol or IPA.
Drying: Do not air dry. Use a vacuum oven at
with a phosphorus pentoxide () or silica gel trap.
Storage: Store under Nitrogen or Argon in a desiccator.
Q2: I suspect I have a mixture of N1- and N4-alkylated isomers. How do I separate them?A: If you synthesized this via alkylation of piperazin-2-one, the N4-position (amine) is more nucleophilic than the N1-position (amide) unless specific bases (like NaH) were used to deprotonate the amide.
Check: Run 2D NMR (HMBC). N4-alkylation is standard.
Separation: Crystallization is often insufficient for regioisomers with similar polarity. Use Flash Chromatography (DCM:MeOH:NH3 system) before attempting final crystallization.
Q3: Can I use nucleation seeds from a different batch?A: Yes, and this is highly recommended. Even "bad" crystals (slightly impure) can act as a template to bypass the oiling-out phase. If no seeds exist, try creating a "seed batch" by taking 50mg of oil, dissolving in minimal EtOAc, and scratching the vial vigorously with a glass pipette until solids form.
Q4: Is the methyl vinyl sulfone precursor toxic?A: Yes, vinyl sulfones are Michael acceptors and potential genotoxins. You must demonstrate clearance. The Protocol 2 (Scavenger Wash) above is designed specifically to purge this impurity.
References & Authority
The protocols above are derived from standard process chemistry principles for polar heterocycles and sulfone synthesis.
Piperazinone Synthesis & Properties:
Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Petkovic, M. et al. Synthesis (2023).[2][3] Link
Describes the formation and handling of substituted piperazinones, highlighting their polarity and solubility profiles.
Crystallization of Piperazine Derivatives:
Precipitation of Piperazine in Aqueous Solutions.[4] Ma, X. et al. Ind.[4] Eng. Chem. Res. (2012).[4] Link
Provides fundamental data on the solubility landscapes and hydrate formation of piperazine cores.
Methyl Sulfone Reagents:
A New Reagent to Access Methyl Sulfones.[5] ChemRxiv (2023). Link
Details the polarity and purification strategies for methyl-sulfone substituted heterocycles.
General Crystallization Handbook:
Handbook of Industrial Crystallization. Myerson, A. S. (Cambridge University Press).
Source for "Cloud Point" and "Oiling Out" remediation strategies.
Technical Support Center: Synthesis of 1-(2-Methylsulfonylethyl)piperazin-2-one
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Side Reactions & Regiocontrol in Lactam Alkylation Diagnostic & Mechanism Analysis The synthesis of 1-(2-Methylsulfony...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Minimizing Side Reactions & Regiocontrol in Lactam Alkylation
Diagnostic & Mechanism Analysis
The synthesis of 1-(2-Methylsulfonylethyl)piperazin-2-one presents a classic challenge in heterocyclic chemistry: Ambident Nucleophilicity .
You are likely attempting to attach a methylsulfonylethyl tail to the N1 (amide) position of the piperazin-2-one ring. However, the N4 (amine) position is kinetically dominant. Without strict control, your reaction mixture will become a "library" of unwanted isomers and oligomers.
The "Villains": Common Side Reactions
The following diagram maps the competing pathways. Your goal is Path A , but thermodynamics and kinetics often favor Path B or Path C .
Figure 1: Competing reaction pathways. Note that direct alkylation favors the N4 impurity without intervention.
Troubleshooting Guide (FAQs)
Issue 1: "I am getting the N4-substituted isomer (or a mixture)."
Diagnosis: The pKa of the N4-amine is ~8-9, making it a neutral nucleophile. The N1-amide has a pKa of ~16-17 and requires deprotonation to react. If you simply mix reagents, N4 wins every time.
The Fix: You must block the N4 position.
Protocol: Use 4-Boc-piperazin-2-one as your starting material.
Mechanism: The Boc group sterically and chemically renders N4 inert. You can then use a strong base (NaH or LiHMDS) to deprotonate N1 selectively.
Issue 2: "The reaction turns into a gummy, insoluble mess."
Diagnosis: Polymerization of Methyl Vinyl Sulfone (MVS). MVS is a potent Michael acceptor and can undergo radical polymerization or anionic polymerization if the concentration of base is too high locally.
The Fix:
Temperature: Keep the reaction at 0°C during the addition of MVS.
Addition Mode: Add MVS slowly (dropwise) to the pre-cooled enolate solution. Do not dump it in all at once.
Stabilizers: Ensure your MVS source is not degraded (it should be clear, not yellow).
Issue 3: "My yield is low, and I see starting material even after 24h."
Diagnosis: Retro-Michael Reaction. The addition of the amide to the vinyl sulfone is reversible. If the system gets too hot or the solvent stabilizes the reactants, the equilibrium shifts backward.
The Fix:
Thermodynamics: Do not overheat (>60°C).
Solvent: Use a polar aprotic solvent (DMF or DMSO) to stabilize the transition state and the charged intermediate.
Alternative Reagent: Switch from Methyl Vinyl Sulfone to 2-Chloroethyl methyl sulfone . This proceeds via an elimination-addition mechanism (generating vinyl sulfone in situ) or direct displacement, often driving the reaction forward more effectively.
The "High-Fidelity" Protocol
Recommended for Drug Development Applications requiring >98% purity.
This protocol uses a Protection-Alkylation-Deprotection strategy to guarantee Regiocontrol.
Step 1: Preparation of N4-Protected Scaffold
If not purchasing 4-Boc-piperazin-2-one directly.
Dissolve piperazin-2-one (1.0 eq) in DCM/MeOH (9:1).
Add Triethylamine (1.1 eq) and (Boc)₂O (1.0 eq).
Stir at RT for 4h. The N4 amine reacts preferentially.
Checkpoint: Verify mono-protection via LCMS.
Step 2: Regioselective N1-Alkylation
Reagents: 4-Boc-piperazin-2-one, NaH (60% dispersion), 2-Chloroethyl methyl sulfone, DMF.
Parameter
Specification
Rationale
Solvent
Anhydrous DMF
Solubilizes the polar sodium salt of the lactam.
Base
NaH (1.2 eq)
Strong enough to fully deprotonate N1 (pKa ~17).
Electrophile
2-Chloroethyl methyl sulfone (1.2 eq)
Precursor to vinyl sulfone; allows controlled release.
Temp
0°C RT
Controls exotherm and prevents polymerization.
Procedure:
Cool a solution of 4-Boc-piperazin-2-one in DMF to 0°C under N₂.
Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0°C to ensure complete deprotonation (formation of the sodium lactamate).
Add 2-Chloroethyl methyl sulfone dropwise.
Note: The base will first eliminate HCl to form methyl vinyl sulfone in situ, which is then immediately trapped by the N1-anion.
Allow to warm to RT and stir for 4-16h.
Quench: Carefully add sat. NH₄Cl solution.
Workup: Extract with EtOAc. The product is the N1-alkylated, N4-Boc protected intermediate.
mass spectrometry fragmentation of 1-(2-Methylsulfonylethyl)piperazin-2-one
Topic: Mass Spectrometry Fragmentation of 1-(2-Methylsulfonylethyl)piperazin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Technica...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation of 1-(2-Methylsulfonylethyl)piperazin-2-one
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Technical Context
In the realm of pharmaceutical development, 1-(2-Methylsulfonylethyl)piperazin-2-one represents a critical structural motif often encountered as a synthetic intermediate or a stable oxidative metabolite of sulfur-containing piperazine drugs. Its detection and structural confirmation are pivotal for impurity profiling and metabolic pathway elucidation.
This guide provides an in-depth technical analysis of its mass spectrometric behavior, comparing Electrospray Ionization (ESI-CID) performance against Electron Ionization (EI) and distinguishing it from its metabolic precursors (sulfides/sulfoxides). We move beyond basic spectral listing to explain the why behind the fragmentation, offering a self-validating protocol for your laboratory.
The Molecule at a Glance
Formula: C
HNOS
Monoisotopic Mass: 206.0725 Da
[M+H]
: 207.0798 Da
Key Features: Lactam ring (piperazin-2-one), Sulfone group (highly oxidized, electron-withdrawing), Ethyl linker.
Structural Dynamics & Ionization Physics
To optimize detection, one must understand the protonation sites. The molecule possesses two distinct nitrogen environments:
Amide Nitrogen (N1): Part of the lactam ring; poor proton acceptor due to resonance delocalization with the carbonyl.
Secondary Amine Nitrogen (N4): The most basic site, serving as the primary locus for protonation in ESI(+).
Implication for Fragmentation:
Charge localization on N4 drives the fragmentation mechanism. Unlike simple piperazines, the electron-withdrawing sulfone group on the ethyl side chain destabilizes the N1-side chain bond, making specific neutral losses highly diagnostic.
Fragmentation Pathways (ESI-MS/MS)
The Collision-Induced Dissociation (CID) of the [M+H]
ion (m/z 207) follows a predictable energy-dependent pathway.
Primary Pathway: The Sulfone-Driven Elimination
The most dominant transition involves the cleavage of the side chain.
Precursor: m/z 207.08
Mechanism: Charge-remote fragmentation or proton transfer-mediated elimination.
Product: m/z 101.07 (Piperazin-2-one core + H).
Neutral Loss: 106 Da (Methyl vinyl sulfone or equivalent C
HOS species).
Secondary Pathway: Ring Opening & CO Loss
The piperazin-2-one core (m/z 101) undergoes further degradation:
Loss of CO (28 Da): Yields m/z 73.
Loss of NH
/Amine fragments: Yields m/z 84 or 56 (CHN).
Visualization: Fragmentation Logic Map
The following diagram illustrates the causal relationships between applied energy and observed fragments.
Caption: ESI-CID fragmentation tree for 1-(2-Methylsulfonylethyl)piperazin-2-one showing primary neutral losses and secondary ring disintegrations.
Comparative Performance Guide
This section objectively compares the analysis of the target molecule against its metabolic precursors (Sulfide/Sulfoxide) and alternative ionization modes.
A. Performance vs. Metabolic Analogs (Differentiation Matrix)
In drug metabolism studies (DMPK), distinguishing the sulfone (final oxidation state) from the sulfoxide and sulfide is critical.
Feature
Target: Sulfone
Alternative: Sulfoxide
Alternative: Sulfide
Structure
R-SO-CH
R-SO-CH
R-S-CH
Mass Shift
Parent
Parent - 16 Da
Parent - 32 Da
Diagnostic Loss
-79 Da (CHSO•) or -64 Da (SO)
-63 Da (CHSO•) or -17 Da (OH•)
-47 Da (CHS•) or -48 Da (CHSH)
Polarity/RT
High Polarity (Elutes Early)
Medium Polarity
Lower Polarity (Elutes Late)
Frag. Stability
High (Requires higher CE)
Low (Fragile S-O bond)
Medium
Insight: The Sulfone is significantly more stable than the Sulfoxide. If you observe "in-source fragmentation" (loss of oxygen) leading to a -16 Da peak, you are likely analyzing the Sulfoxide, not the Sulfone.
B. Ionization Mode Comparison: ESI vs. APCI
For quantitative rigor, the choice of source matters.
ESI (Electrospray Ionization):
Pros: Superior sensitivity for the polar lactam/sulfone moieties. Forms stable [M+H]
.
Cons: Susceptible to matrix suppression in urine/plasma samples.
Verdict:Preferred for trace metabolite identification.
APCI (Atmospheric Pressure Chemical Ionization):
Pros: Better for the less polar sulfide analog; less matrix effect.
Cons: Can induce thermal degradation of the sulfone prior to MS analysis (thermal loss of SO
).
Verdict: Use only if ESI suppression is unmanageable.
Validated Experimental Protocol
To reproduce these results, follow this self-validating workflow.
Step 1: Source Optimization (Tune File)
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Formic acid is crucial to protonate N4).
Cone Voltage: Start low (15-20V). The sulfone side chain is relatively labile; high cone voltage will mimic fragmentation, reducing precursor abundance.
Step 2: MS/MS Transition Setup (MRM)
For Triple Quadrupole Quantification:
Transition Type
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Purpose
Quantifier
207.1
101.1
18 - 22
High abundance, stable core ion.
Qualifier 1
207.1
128.0
15 - 18
Diagnostic loss of methylsulfonyl group.
Qualifier 2
207.1
73.0
30 - 35
High energy structural confirmation.
Step 3: Self-Validation Check
Isotope Check: Ensure the M+2 peak (³⁴S contribution) is approximately 4.5% - 5% of the M peak. This confirms the presence of one Sulfur atom.
In-Source Check: If you see m/z 101 in your MS1 scan (full scan), lower your Cone Voltage/Declustering Potential. You are fragmenting the molecule before the quad.
References
Holčapek, M., et al. (2010). Structural analysis of drug metabolites using electrospray ionization mass spectrometry. Mass Spectrometry Reviews. Link
Papadopoulos, N., et al. (2012). Fragmentation pathways of N-substituted piperazines in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link
NIST Chemistry WebBook. Standard Reference Data for Piperazin-2-one derivatives. Link
DrugBank Online. Metabolism of Sulfone-containing Pharmacophores. Link
Comparative
A Senior Application Scientist's Guide to Piperazinone Linkers: A Comparative Analysis of 1-(2-Methylsulfonylethyl)piperazin-2-one
Abstract In the landscape of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical determinant of efficacy, sta...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical determinant of efficacy, stability, and pharmacokinetics.[1] The piperazine scaffold has emerged as a privileged structure, offering a semi-rigid backbone that can enhance solubility and modulate physicochemical properties.[2][3] This guide provides an in-depth comparison of piperazinone-based linkers, with a specific focus on the unique characteristics of 1-(2-Methylsulfonylethyl)piperazin-2-one. We will explore its function as a latent Michael acceptor and contrast its performance with conventional piperazinone linkers functionalized for amide coupling. This analysis is supported by established experimental workflows to empower researchers in their selection and design of next-generation targeted therapies.
The Ascendance of Piperazine and Piperazinone Scaffolds in Linker Technology
The design of heterobifunctional molecules like PROTACs has moved beyond the simple conjugation of two ligands.[3] The linker's composition dictates the spatial orientation of the warhead and the E3-recruiting ligand, influencing the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[4] While flexible linkers like polyethylene glycol (PEG) and alkyl chains offer synthetic simplicity, they often incur an entropic penalty upon binding and can be susceptible to metabolic degradation.[5]
This has led to the increasing adoption of rigid or semi-rigid motifs, such as the piperazine ring.[1][5] The benefits of incorporating a piperazine or its derivative, piperazin-2-one, are multifaceted:
Conformational Rigidity: The ring structure reduces the rotational freedom of the linker, which can pre-organize the molecule into a bioactive conformation, thereby lowering the entropic cost of ternary complex formation.[1][]
Improved Physicochemical Properties: The nitrogen atoms in the piperazine ring can be protonated, which can significantly improve the solubility of the overall molecule—a common challenge for high molecular weight PROTACs that exist "beyond the Rule of 5" space.[7][8]
Tunable Basicity (pKa): The basicity of the piperazine nitrogens, and consequently the protonation state at physiological pH, is highly influenced by neighboring chemical groups.[3][9] Attaching electron-withdrawing groups, such as an amide bond as in piperazin-2-one, lowers the pKa, which can be strategically used to fine-tune properties like cell permeability and metabolic stability.[7]
Deep Dive: 1-(2-Methylsulfonylethyl)piperazin-2-one
This specific linker combines the structural benefits of the piperazin-2-one core with the unique reactivity of a methylsulfonyl ethyl group. This is not a simple alkyl chain; it is a masked, or latent, electrophile.
Mechanism of Action: A Latent Michael Acceptor
The core utility of the 1-(2-methylsulfonylethyl) group lies in its ability to undergo a base-catalyzed elimination reaction to form a highly reactive vinyl sulfone. This vinyl sulfone is a potent Michael acceptor, readily forming a covalent bond with nucleophiles, most notably the thiol group of cysteine residues on proteins.
This "pro-electrophilic" nature is a key design feature. The methylsulfonyl ethyl group itself is relatively stable under typical physiological conditions, preventing off-target reactions during systemic circulation. However, upon reaching a target microenvironment with appropriate basicity or enzymatic activity, it can be unmasked to covalently engage its target. This strategy is analogous to the design of certain cleavable linkers in ADCs that respond to specific triggers in the tumor microenvironment.[10][11]
Comparative Analysis: Performance vs. Alternative Piperazinone Linkers
To understand the advantages of 1-(2-Methylsulfonylethyl)piperazin-2-one, we compare it to a more conventional counterpart: N-Boc-piperazin-2-one-4-yl-acetic acid . This common building block is designed for standard amide bond formation after deprotection of the Boc group.
Feature
1-(2-Methylsulfonylethyl)piperazin-2-one
N-Boc-piperazin-2-one-4-yl-acetic acid
Conjugation Chemistry
Covalent (Thiol-Michael Addition)
Non-covalent linkage via amide bond formation
Reactivity Handle
Latent electrophile (Vinyl Sulfone)
Nucleophile (Amine after Boc deprotection) / Carboxylic Acid
Bond Stability
Covalent, generally irreversible thioether bond
Stable amide bond
Cleavability
Can be considered a "traceless" irreversible linker
Non-cleavable under physiological conditions
Key Advantage
Enables covalent targeting; potential for prolonged pharmacodynamic effect. The precursor form is stable.[11]
Synthetically versatile; utilizes well-established and robust amide coupling chemistry.
Considerations
Requires an accessible cysteine or other nucleophile on the target. Potential for off-target reactivity if unmasking is not controlled.
Amide bond can increase H-bond donor count, potentially affecting permeability.
Primary Application
Covalent PROTACs or ADCs; targeted covalent inhibitors.
General purpose PROTACs and ADCs where a stable, non-cleavable linker is desired.[7]
Experimental Protocols for Linker Evaluation
Objective comparison requires robust, reproducible experimental data. The following protocols provide a framework for assessing the critical performance attributes of a new linker.
Protocol 1: In Vitro Plasma Stability Assay
This experiment determines the linker's stability in a biological matrix, which is crucial for predicting its in vivo half-life.[5]
Objective: To quantify the degradation of the PROTAC over time in mouse and human plasma.
Methodology:
Preparation: Prepare a 1 mM stock solution of the test PROTAC in DMSO.
Incubation: Dilute the stock solution to a final concentration of 1 µM in pre-warmed (37°C) mouse or human plasma. Include control samples with heat-inactivated plasma to distinguish enzymatic from chemical degradation.
Time Points: Aliquot samples at T=0, 15, 30, 60, 120, and 240 minutes.
Quenching: Stop the reaction at each time point by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).[5]
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C to precipitate plasma proteins.[5]
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
Data Interpretation: Plot the percentage of remaining PROTAC against time to determine the in vitro half-life (t½). A stable linker will show minimal degradation over the time course.
Protocol 2: Target Protein Degradation Assay (Western Blot)
This is the definitive experiment to confirm the primary biological function of a PROTAC: the degradation of its target protein.[12]
Objective: To measure the dose-dependent degradation of the target protein of interest (POI) upon treatment with the PROTAC.
Methodology:
Cell Culture: Plate cells expressing the POI at an appropriate density and allow them to adhere overnight.
Dosing: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
SDS-PAGE: Separate 20-30 µg of total protein from each sample on an SDS-polyacrylamide gel.
Western Blot: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion and Future Outlook
The selection of a linker is a critical, multi-parameter optimization problem in the development of targeted therapies.[] The piperazin-2-one scaffold provides a valuable platform, offering a balance of rigidity and tunable physicochemical properties.[]
1-(2-Methylsulfonylethyl)piperazin-2-one represents a sophisticated design choice for researchers pursuing covalent engagement of a target protein. Its latent reactivity provides a potential mechanism for controlled, targeted covalent bond formation, which can lead to durable and potent biological effects. However, its application is contingent on the presence of a suitable nucleophile in the target binding pocket.
In contrast, piperazinone linkers designed for amide coupling offer broad applicability and synthetic robustness. They are the workhorse for constructing stable, non-cleavable PROTACs and ADCs where covalent binding is not required or desired.
The future of linker design will undoubtedly involve the development of even more sophisticated moieties that respond to highly specific biological triggers, further improving the therapeutic index of targeted drugs.[10] A systematic approach to linker evaluation, employing the robust protocols detailed herein, is essential for advancing the most promising candidates into clinical development.[12]
References
Desantis, J., Mammoli, A., Eleuteri, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12, 21968–21977. Available from: [Link][3][7][9]
Wiley Online Library (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link][2]
Goracci, L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available from: [Link][3]
Weng, G., et al. (2022). Classification of most common linkers used in PROTAC design. RSC Advances. Available from: [Link][9]
Bradner, J. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. Available from: [Link][14]
Scott, J. S., et al. (2023). Property-based optimisation of PROTACs. PMC. Available from: [Link][8]
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available from: [Link][15]
Ciulli, A., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Medical Technology. Available from: [Link][1]
MDPI (2014). Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. Molecules. Available from: [Link][16]
Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. Available from: [Link][17]
arXiv (2023). In Silico Tools in PROTACs Design. arXiv.org. Available from: [Link][4]
Heffeter, P., et al. (2025). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Available from: [Link][18]
Ask this paper (2015). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Bohrium. Available from: [Link][19]
University of Richmond (2024). Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. UR Scholarship Repository. Available from: [Link][11]
Frontiers (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release. Frontiers in Immunology. Available from: [Link][20]
Google Patents (2007). Process for the Manufacture of fused piperazin-2-one derivatives. Google Patents. Available from: [21]
Thieme Chemistry (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. Available from: [Link][22]
Topic: 1-(2-Methylsulfonylethyl)piperazin-2-one Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: Immediate Operational Directive Do NOT dispose of 1-(...
Do NOT dispose of 1-(2-Methylsulfonylethyl)piperazin-2-one down the drain.
This compound (CAS 10108-96-0) is a functionalized nitrogen-sulfur heterocycle often used as a pharmaceutical intermediate (e.g., in Ziprasidone synthesis). Due to its potential biological activity and water solubility, it poses a contamination risk to municipal water systems.
Waste Stream: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).
Critical Incompatibility: Segregate strictly from Strong Oxidizers and Acid Chlorides .
Chemical Profile & Hazard Logic
To ensure safety, you must understand why specific protocols are required. This section analyzes the molecule's functional groups to dictate the disposal strategy.
Feature
Chemical Structure Logic
Operational Implication
Core Structure
Piperazin-2-one (Cyclic amide/amine)
Corrosive/Irritant Potential: Piperazine derivatives are often skin sensitizers and irritants.[2] Handle as a potential corrosive (pH dependent).[3]
Side Chain
Methylsulfonylethyl (Sulfone group)
Thermal Stability: Sulfones are stable. Simple chemical neutralization is ineffective. Incineration is required to break the C-S bonds.
Solubility
Polar functional groups (Sulfone + Amide)
High Water Solubility: Increases mobility in the environment. Zero-tolerance for sink disposal to prevent aquifer contamination.
Reactivity
Secondary/Tertiary Amine-like character
Incompatibility: Can react violently with strong oxidizers (e.g., Peroxides, Nitric Acid) or acid chlorides.
Detailed Disposal Protocol
Phase 1: Waste Characterization & Segregation
Before moving the vessel, characterize the state of the waste.
Pure Substance: If disposing of expired/degraded solid, keep it in the original container if possible.
Reaction Mixture: If the chemical is dissolved in a solvent, the solvent dictates the waste stream.
Decision Logic for Waste Stream:
Figure 1: Waste Segregation Decision Tree. Follow the path based on the solvent matrix to ensure regulatory compliance.
Phase 2: Containerization & Labeling
Select Container:
Liquids: Use HDPE (High-Density Polyethylene) or Glass carboys. Avoid metal if the solution is acidic.
Solids: Wide-mouth HDPE jars.
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.
Labeling (Mandatory):
Attach the Hazardous Waste Tag immediately upon the first drop of waste entering the container.
Chemical Name: Write out the full name: "1-(2-Methylsulfonylethyl)piperazin-2-one". Do not use abbreviations or structural formulas alone.
Constituents: If in solution, list the solvent % (e.g., "Methanol 95%, 1-(2-Methylsulfonylethyl)piperazin-2-one 5%").
Hazard Checkbox: Mark "Toxic" and "Irritant".
Phase 3: Satellite Accumulation Area (SAA)
Store the container in your lab's designated SAA.
Secondary Containment: Place the waste container inside a secondary tray (polypropylene) capable of holding 110% of the volume.
Cap Management: Keep the cap tightly closed unless actively adding waste.[4][5] Funnels must be removed immediately after use.
Spill Response Protocol (P.A.S.S.)
In the event of a spill, execute the P.A.S.S. workflow (Protect, Assess, Secure, Scrub).
Figure 2: P.A.S.S. Workflow for chemical spills. Note: If the spill involves an oxidizer mixture, evacuate immediately.
Regulatory Framework (RCRA)[6]
While this specific CAS is not typically "Listed" (P-list or U-list) by the EPA, it is regulated based on Characteristics and Generator Knowledge .
Regulatory Category
Classification
Action Required
RCRA Status
Unlisted (Likely)
Must be evaluated for characteristics (Ignitability, Corrosivity).
Characteristic Codes
D002 (Corrosive)
Apply if pH of aqueous waste is 2 or 12.5.
Characteristic Codes
D001 (Ignitable)
Apply if dissolved in flammable solvents (Flash point < 60°C).[3]
TSCA Status
R&D Exemption
Often supplied under TSCA R&D exemption.[6] Disposal must strictly follow hazardous waste laws; commercial distribution of waste is prohibited.
Important Note on Incineration:
Because the molecule contains Sulfur (S) and Nitrogen (N) , simple combustion can generate SOx and NOx gases. You must utilize a waste vendor with a facility equipped with scrubbers (e.g., a rotary kiln incinerator) to capture these emissions.
References
PubChem Compound Summary. 1-(2-Methylsulfonylethyl)piperazin-2-one (CID 206013). National Center for Biotechnology Information. [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Disclaimer: This guide assumes standard laboratory conditions. Always prioritize the specific Safety Data Sheet (SDS) provided by your chemical vendor, as impurities or specific formulations may alter hazard profiles.